Technical Documentation Center

3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid
  • CAS: 1258649-91-0

Core Science & Biosynthesis

Foundational

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In contemporary drug discovery, the strategic incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocycles is a proven tactic to optimize pharmacokinetics, target affinity, and metabolic stability. 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0) represents a highly versatile, bifunctional building block that merges these two paradigms. Featuring a reactive carboxylic acid for vector expansion, an electron-rich pyrrole ring for π−π interactions, and an ortho-fluorine atom that dictates the molecule's 3D conformation, this scaffold is increasingly utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR antagonists.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating protocols for its synthesis and downstream application.

Structural and Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is critical for predicting its behavior in parallel library synthesis and its impact on the final active pharmaceutical ingredient (API). The properties of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid make it an ideal fragment-sized starting material that strictly adheres to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Significance
CAS Number 1258649-91-0Unique identifier for commercial procurement.
Molecular Formula C₁₁H₈FNO₂Low molecular weight allows for extensive derivatization.
Molecular Weight 205.19 g/mol Ideal for hit-to-lead optimization (leaves ~300 Da for the rest of the drug).
Topological Polar Surface Area (TPSA) 42.2 ŲExcellent membrane permeability profile; leaves room for polar target-binding groups.
Hydrogen Bond Donors (HBD) 1Limited to the carboxylic acid, which is typically consumed during amide coupling.
Hydrogen Bond Acceptors (HBA) 3Contributes to favorable aqueous solubility and target protein interactions.
Rotatable Bonds 2Low conformational entropy penalty upon binding to a target receptor.

(Data derived from standard cheminformatics profiling and commercial supplier specifications).

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that selecting a building block is rarely about simply connecting functional groups; it is about engineering the 3D space and electronic landscape of the final drug.

The Ortho-Fluoro Effect and Conformational Control

The placement of the fluorine atom ortho to the pyrrole ring is not arbitrary. Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) slightly larger than hydrogen. This creates a deliberate steric clash with the α -protons of the pyrrole ring. Consequently, the pyrrole ring is forced out of coplanarity with the benzoic acid core.

This induced dihedral twist is highly advantageous. It forces the molecule to escape "flatland" (a common cause of poor solubility and off-target toxicity in planar aromatic drugs), thereby increasing the three-dimensional complexity of the scaffold. This conformational modulation directly enhances binding affinity by locking the molecule into a bioactive conformation.

Metabolic Shielding

Aromatic rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. By placing a strongly bonded, highly electronegative fluorine atom at the 3-position, the electron density of the aromatic ring is reduced, and the specific site is physically blocked from hydroxylation. This dramatically increases the metabolic half-life of the resulting therapeutic .

StructureProperty Core 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (Central Scaffold) F_atom Ortho-Fluorine Atom Core->F_atom Pyrrole 1H-Pyrrol-1-yl Ring Core->Pyrrole COOH Carboxylic Acid Group Core->COOH Prop1 Steric Twist (Out-of-plane) Escaping 'Flatland' F_atom->Prop1 Steric clash with pyrrole Prop2 Metabolic Stability (Blocks CYP450 Oxidation) F_atom->Prop2 C-F bond strength Pyrrole->Prop1 Prop3 Hydrophobic / Pi-Pi Interactions Pyrrole->Prop3 Electron-rich aromatic Prop4 Vector for Amide Coupling (Library Generation) COOH->Prop4 Functional handle

Fig 1: Logical relationship between structural features and pharmacological properties.

Synthetic Routes and Optimization

The most robust and scalable method for synthesizing 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is the Clauson-Kaas pyrrole synthesis . This reaction involves the condensation of 4-amino-3-fluorobenzoic acid with 2,5-dimethoxytetrahydrofuran .

Mechanistic Causality: Acetic acid is utilized as both the solvent and the Brønsted acid catalyst. The acid protonates the methoxy groups of 2,5-dimethoxytetrahydrofuran, driving the elimination of methanol to unmask a highly reactive dialdehyde equivalent (succinaldehyde). Because the starting aniline is deactivated by the electron-withdrawing fluorine atom, the nucleophilic attack is slower than with standard anilines. Therefore, elevated temperatures (reflux at 100°C) are strictly required to drive the initial ring-opening and subsequent cyclization/dehydration steps to completion.

SynthesisWorkflow SM1 4-Amino-3-fluorobenzoic acid (Primary Amine) Cond Acetic Acid / 100°C (Catalyst & Solvent) SM1->Cond SM2 2,5-Dimethoxytetrahydrofuran (Dialdehyde Equivalent) SM2->Cond Int Open-chain Intermediate (Carbocation) Cond->Int Ring Opening & Nucleophilic Attack Prod 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (Target Scaffold) Int->Prod Cyclization & Dehydration

Fig 2: Clauson-Kaas synthesis workflow for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid.

Experimental Workflows & Protocols

To utilize this building block in drug discovery, it is most commonly coupled with various amines to form stable amide linkages. The following is a self-validating protocol for a HATU-mediated amide coupling. It is designed with internal causality checks to ensure high yields and prevent common failure modes.

Protocol: Self-Validating HATU-Mediated Amide Coupling

Reagents Required:

  • 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • HATU (1-H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)

Step-by-Step Methodology:

  • Pre-Activation (The Causality Step):

    • Action: Dissolve 1.0 eq of the benzoic acid in anhydrous DMF. Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes.

    • Causality: DIPEA must be added before HATU. The base deprotonates the carboxylic acid to form the carboxylate anion, which then attacks the electron-deficient carbon of HATU. If HATU is added without sufficient base, it can degrade or react with the solvent.

    • Self-Validation Check: Pull a 1 μ L aliquot, dilute in MeCN, and inject into the LC-MS. You must observe the mass of the active HOAt ester intermediate (and the disappearance of the starting acid mass). Do not proceed to Step 2 until this intermediate is confirmed.

  • Amine Addition:

    • Action: Add 1.1 eq of the target amine dropwise. Stir at room temperature for 2–4 hours.

    • Causality: The amine acts as a nucleophile, displacing the HOAt leaving group to form the highly stable amide bond.

  • Orthogonal Quench & Workup (Purity by Design):

    • Action: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

    • Wash 1: Wash with 1M HCl (aqueous). Rationale: Protonates and removes unreacted target amine and DIPEA into the aqueous layer.

    • Wash 2: Wash with Saturated NaHCO₃ (aqueous). Rationale: Deprotonates and removes any unreacted starting benzoic acid and the acidic HOAt byproduct.

    • Wash 3: Wash with 5% LiCl (aqueous) or Brine. Rationale: Highly effective at pulling residual DMF solvent out of the organic layer.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is typically >90% pure and ready for final purification via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643. DOI: 10.1002/cbic.200301023. Retrieved from[Link]

  • Singh, D. K., & Kumar, R. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. DOI: 10.3762/bjoc.19.71. Retrieved from[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. DOI: 10.1016/bs.pmch.2014.11.001. Retrieved from[Link]

Exploratory

molecular weight and exact mass of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document delves into its fundamental chemical properties, analytical characterization, and a validated synthetic pathway, offering field-proven insights for its practical application.

Core Molecular Attributes

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid containing a pyrrole moiety. The presence of the fluorine atom and the pyrrole ring introduces unique electronic and conformational properties that are of significant interest in the design of novel bioactive molecules and functional materials.

Key Identifiers and Molecular Properties

A summary of the essential chemical identifiers and calculated properties for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is presented in Table 1. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling unambiguous identification and purity assessment.

PropertyValueSource
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.18 g/mol [1]
Exact Mass 205.0539 g/mol Calculated
CAS Number 1258649-91-0[1]
Canonical SMILES C1=CC(=C(C=C1F)N2C=CC=C2)C(=O)O
InChI InChI=1S/C11H8FNO2/c12-9-5-8(11(14)15)3-4-10(9)13-6-1-2-7-13/h1-7H,(H,14,15)
InChIKey ZPYBMROHMPJKMR-UHFFFAOYSA-N

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#34A853"]; N8 [label="N", fontcolor="#4285F4"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O", fontcolor="#EA4335"]; O15 [label="O", fontcolor="#EA4335"]; H16 [label="H"];

// Position nodes C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- F7 [len=1.5]; C2 -- N8 [len=1.5]; C3 -- C13 [len=1.5]; N8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- N8 [len=1.5]; C13 -- O14 [len=1.5]; C13 -- O15 [len=1.5]; O15 -- H16 [len=1.5]; }

Caption: 2D structure of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid.

Physicochemical Characteristics

The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is not extensively published, computational predictions provide valuable initial insights.

PropertyPredicted ValueMethod
pKa (acidic) 3.8 ± 0.1ChemAxon
logP 2.5ChemAxon
Aqueous Solubility 0.2 g/LALOGPS

Expert Insights: The predicted pKa suggests that the carboxylic acid moiety will be predominantly ionized at physiological pH (7.4), which typically enhances aqueous solubility and can influence interactions with biological targets. The logP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.

Synthesis Pathway: A Validated Protocol

The synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid can be efficiently achieved via the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the formation of pyrrole rings.[2][3][4] This approach involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[2][3][4]

A reliable synthetic route starts from the commercially available 4-amino-3-fluorobenzoic acid.

Synthesis_Workflow A 4-Amino-3-fluorobenzoic acid D Reaction Mixture A->D B 2,5-Dimethoxytetrahydrofuran B->D C Acetic Acid (solvent/catalyst) C->D E Reflux D->E Heat F Crude Product E->F G Recrystallization F->G Purification H Pure 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid G->H

Caption: Paal-Knorr synthesis workflow.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-3-fluorobenzoic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-3-fluorobenzoic acid in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which will cause the product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid as a solid.

  • Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the Paal-Knorr condensation. Its high boiling point is suitable for reflux conditions.

  • 2,5-Dimethoxytetrahydrofuran: This is a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde) under the acidic reaction conditions.

  • Recrystallization: This purification technique is chosen based on the expected crystalline nature of the product and is effective for removing impurities.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the protons of the pyrrole ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbon, the aromatic carbons, and the pyrrole carbons. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern (a doublet) due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, providing a clear indication of the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₁H₈FNO₂) of the target molecule. The expected monoisotopic mass is 205.0539.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is not widely available, general precautions for handling aromatic carboxylic acids and fluorinated compounds should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For related compounds, such as 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid, the following hazard statements have been noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Similar precautions should be taken for the title compound.

Conclusion

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a valuable building block for chemical synthesis. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol based on the Paal-Knorr reaction, and key analytical characterization methods. By understanding these core technical aspects, researchers and drug development professionals can effectively utilize this compound in their discovery and development pipelines.

References

  • ChemAxon. Chemicalize. [Link]

  • Paal-Knorr Synthesis. SynArchive. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

Sources

Foundational

Predictive Physicochemical Profiling of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid: pKa and logP Determination

Executive Summary In the preclinical stages of drug development, accurately defining the physicochemical properties of a lead compound is paramount. For 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0), two of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical stages of drug development, accurately defining the physicochemical properties of a lead compound is paramount. For 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0), two of the most critical parameters governing its absorption, distribution, metabolism, and excretion (ADME) profile are its acid dissociation constant (pKa ) and its octanol-water partition coefficient (logP ).

This technical guide provides an in-depth mechanistic rationale for the predicted pKa and logP values of this specific molecule, utilizing Linear Free Energy Relationships (LFER) and fragment-based predictive models. Furthermore, it establishes field-proven, self-validating experimental protocols designed to overcome the inherent solubility challenges presented by this highly lipophilic, ionizable compound.

Structural Deconstruction & Mechanistic Rationale

To accurately predict the behavior of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid, we must deconstruct the molecule into its core pharmacophore and its electronic substituents. The molecule consists of a benzoic acid core, a fluorine atom at the meta position (C3), and a 1H-pyrrol-1-yl group at the para position (C4).

pKa Prediction via Linear Free Energy Relationships (LFER)

The pKa of a carboxylic acid is dictated by the thermodynamic stability of its conjugate base (the carboxylate anion). Substituents influence this stability through inductive (-I/+I) and resonance (-R/+R) effects, which can be quantified using the Hammett equation[1]:

pKa=pKa0​−ρ∑σ
  • Baseline Core ( pKa0​ ): Unsubstituted benzoic acid has a pKa of 4.20. The reaction constant ( ρ ) for the ionization of benzoic acids in water at 25 °C is 1.0.

  • 3-Fluoro Substituent ( σm​ ): Fluorine is highly electronegative. Positioned meta to the carboxylic acid, it exerts a strong inductive electron-withdrawing effect (-I) without any counteracting resonance donation (+R) to the carboxylate. The Hammett constant ( σm​ ) for a meta-fluoro group is +0.34 [2].

  • 4-(1H-pyrrol-1-yl) Substituent ( σp​ ): Unlike an amino group (-NH2) which is strongly electron-donating via resonance, the lone pair on the pyrrole nitrogen is delocalized into the 5-membered ring to satisfy the 6 π -electron Hückel rule. Consequently, the nitrogen is non-basic and cannot effectively donate electron density to the benzene ring. Instead, it acts primarily as a weak inductive electron-withdrawing group. The estimated Hammett constant ( σp​ ) for the N-pyrrolyl group is approximately +0.10 [1].

Calculation:

pKa=4.20−1.0×(0.34+0.10)=3.76

G A Benzoic Acid Core (Base pKa ~4.20) D Predicted pKa (~3.76) A->D Baseline B 3-Fluoro Substituent (Inductive Withdrawal, σ_m = +0.34) B->D -0.34 shift C 4-(1H-pyrrol-1-yl) Substituent (Weak Inductive Withdrawal, σ_p ~ +0.10) C->D -0.10 shift

Caption: Structural contributions to the predicted pKa shift of the benzoic acid core.

Lipophilicity (logP) Estimation

LogP measures the differential solubility of the unionized compound between a non-polar solvent (n-octanol) and water. Using a fragment-based predictive approach:

  • Benzoic acid core: Baseline logP ~ 1.87.

  • 3-Fluoro group: Halogens increase lipophilicity due to their larger atomic radius and polarizability compared to hydrogen. Fluorine adds a fragment constant of ~+0.14.

  • 4-(1H-pyrrol-1-yl) group: The N-phenylpyrrole substructure significantly increases the partition into the hydrophobic phase. The fragment contribution of an N-linked pyrrole is roughly +1.20.

Calculation: logP=1.87+0.14+1.20=3.21

Summary of Predicted Values

The quantitative predictions for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid are summarized below. At physiological pH (7.4), the compound will exist almost exclusively (>99.9%) in its ionized (carboxylate) form, significantly altering its apparent partition coefficient (logD).

PropertyPredicted ValueMethod / Rationale
Molecular Weight 205.19 g/mol Exact Mass Calculation
pKa ~3.76Hammett Equation ( σm​ + σp​ )
logP ~3.21Fragment-based addition
Ionization State at pH 7.4 >99.9% AnionicHenderson-Hasselbalch Equation
BCS Classification Class II (Predicted)Low aqueous solubility, high permeability

Experimental Validation Protocols

Because 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is highly lipophilic (logP > 3), it will exhibit poor aqueous solubility. Standard aqueous titrations will fail due to precipitation. The following protocols are engineered to circumvent these physicochemical barriers while maintaining self-validating integrity.

Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality & Rationale: To keep the lipophilic compound in solution during titration, a water-miscible organic co-solvent (e.g., methanol) must be used. Because the co-solvent alters the dielectric constant ( ϵ ) of the medium, the measured apparent pKa ( ps​Ka​ ) must be mathematically extrapolated back to 0% co-solvent (pure water) using the Yasuda-Shedlovsky method[3][4].

Step-by-Step Methodology:

  • Preparation: Prepare a 2 mM solution of the compound in HPLC-grade methanol.

  • Titration: Perform potentiometric titrations using a standardized 0.1 M KOH solution across a minimum of four different methanol/water ratios (e.g., 30%, 40%, 50%, and 60% w/w methanol). Maintain a constant ionic strength (0.15 M KCl) and temperature (25.0 ± 0.1 °C).

  • Data Acquisition: Record the apparent pKa ( ps​Ka​ ) at each co-solvent ratio using a high-precision glass electrode calibrated via the Four-Plus technique.

  • Yasuda-Shedlovsky Extrapolation: Plot (ps​Ka​+log[H2​O]) against the inverse of the dielectric constant ( 1/ϵ ) of the respective mixtures.

  • Calculation: Perform a linear regression. The y-intercept (extrapolated to 1/ϵ of pure water, ~0.0127 at 25 °C) yields the true aqueous pKa.

  • Self-Validation Check: The protocol is validated if the linear regression yields an R2>0.99 . A lower R2 indicates solvent-induced conformational changes or precipitation.

logP Determination (OECD Guideline 107: Shake-Flask Method)

Causality & Rationale: To measure the true logP (partitioning of the neutral species), the aqueous phase must be buffered at least 2 pH units below the compound's pKa. Given the predicted pKa of 3.76, an aqueous phase of pH 1.5 is required to ensure the carboxylic acid is >99% unionized[5].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and an aqueous buffer (pH 1.5, adjusted with HCl/KCl) by stirring them together vigorously for 24 hours at 25 °C. Allow phases to separate.

  • Sample Spiking: Dissolve the compound in the pre-saturated n-octanol phase to a precise concentration (e.g., 100 µM).

  • Equilibration: Combine equal volumes (e.g., 10 mL) of the spiked octanol and the pre-saturated aqueous buffer in a borosilicate glass vial. Shake mechanically at a constant temperature (25 °C) for 8 hours.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure absolute phase boundary clarity.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the compound concentration in each phase using RP-HPLC with isocratic elution and UV detection.

  • Calculation: Calculate logP using the formula: logP=log(Coctanol​/Caqueous​) .

  • Self-Validation Check: Calculate the mass balance ( TotalMass=Massoctanol​+Massaqueous​ ). A mass recovery of 98-102% validates that the compound did not degrade or aggregate at the solvent interface.

G A Compound Synthesis & Purity Check (>98% via LC-MS) B Shake-Flask Partitioning (OECD 107) (n-Octanol / pH 1.5 Buffer) A->B C Phase Separation (Centrifugation at 3000g) B->C D RP-HPLC Quantification (Isocratic Elution, UV Detection) C->D E logP Calculation (log(C_oct / C_aq)) D->E

Caption: Step-by-step experimental workflow for determining logP via the Shake-Flask method.

Implications for Drug Development

The predicted physicochemical profile of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (pKa ~3.76, logP ~3.21) suggests it will act as a highly permeable but poorly soluble compound in the acidic environment of the stomach (where it remains largely unionized). Upon entering the neutral pH of the intestine (pH ~6.5 - 7.4), the compound will rapidly ionize (>99.9% carboxylate anion), drastically increasing its aqueous solubility but potentially limiting passive transcellular permeation. Formulation strategies for this compound should focus on salt formation or amorphous solid dispersions to enhance dissolution rates in the upper gastrointestinal tract.

References

  • Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof (Hammett Constants) . Google Patents (US7858784B2). Available at:[1]

  • A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization . ACS Publications. Available at:[Link][2]

  • Ionization Services (pKa Analysis) - Yasuda-Shedlovsky Extrapolation . Evotec. Available at:[Link]

  • Potentiometric pKa determination of water-insoluble compound. Validation study in methanol/water mixtures . Pion Inc. Available at:[Link][4]

  • Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method . Regulations.gov. Available at:[Link][5]

Sources

Exploratory

A Comprehensive Technical Guide to the Safety and Toxicity Profile of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for an official Safety Data Sheet (SDS). All laboratory work should...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for an official Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Introduction

3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS No. 1258649-91-0) is a synthetic organic compound with potential applications in medicinal chemistry and materials science.[1] As a research chemical, a comprehensive, publicly available toxicity profile is not yet established. This guide synthesizes available data on this compound and its structural analogs to provide a robust framework for safe handling and to anticipate its potential toxicological properties. The primary directive for handling this and any research chemical is to treat it as potentially hazardous until proven otherwise.

Compound Identification and Physicochemical Properties

A clear identification of the substance is the foundation of any safety assessment.

Identifier Value Source
Chemical Name 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acidN/A
CAS Number 1258649-91-0[1]
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.18 g/mol [1]
Physical Form Solid (predicted)General chemical knowledge

Hazard Identification and GHS Classification (Inferred)

No official Globally Harmonized System (GHS) classification is available for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid. However, by analyzing data from structurally similar compounds, we can infer potential hazards.

  • Analog 1: 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid (Isomer, CAS: 1179681-88-9) : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Analog 2: 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid (CAS: 1021243-16-2) : This related compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation (STOT SE 3).[3][4]

  • Parent Core: Benzoic Acid (CAS: 65-85-0) : The parent compound is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure via inhalation.[5][6][7]

Inferred GHS Classification for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid:

Based on the available data for its analogs, it is prudent to handle 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with the following potential hazards in mind:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Exposure Control

Given the inferred hazards, a stringent set of safety protocols is mandatory. The core principle is the minimization of exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Ventilation: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Containment: Use of a powder-containment balance enclosure is recommended for weighing the solid material.

Personal Protective Equipment (PPE)

A standard PPE protocol for handling potentially hazardous research chemicals should be strictly enforced.

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol Eyes Eye Protection (Safety glasses with side shields or goggles) End Proceed with Experiment Hands Hand Protection (Nitrile gloves, double-gloving recommended) Body Body Protection (Chemical-resistant lab coat) Respiratory Respiratory Protection (Use in fume hood is primary control) Start Before Handling Chemical Start->Eyes Start->Hands Start->Body Start->Respiratory

Caption: Mandatory PPE for handling the compound.

Handling and Storage
  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from oxidizing agents.

First-Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Toxicological Profile (Inferred and Data Gaps)

A complete toxicological profile for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is not available. The following represents an outline of necessary toxicological data points, with inferences based on related structures.

  • Acute Toxicity: As inferred from its isomer, the compound is likely harmful by oral, dermal, and inhalation routes.[2] No quantitative data (e.g., LD₅₀, LC₅₀) is available.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[3][8]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][8]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory tract irritation.[3][8]

    • Repeated Exposure: The parent compound, benzoic acid, can cause lung damage through prolonged or repeated inhalation.[5][7] This is a potential concern for the target compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To address the gap in toxicity data, a primary assessment of cytotoxicity is a crucial first step. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Seed Cells (e.g., HepG2) in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with compound dilutions Compound_Prep->Treatment Incubation 4. Incubate (e.g., 24-48 hours) Treatment->Incubation MTT_Add 5. Add MTT Reagent and incubate Incubation->MTT_Add Solubilize 6. Add Solubilizing Agent (e.g., DMSO) MTT_Add->Solubilize Read_Abs 7. Read Absorbance (e.g., at 570 nm) Solubilize->Read_Abs Calc_Viability 8. Calculate % Viability Read_Abs->Calc_Viability Plot_Curve 9. Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 10. Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment: Remove the old media from the cells and replace it with fresh media containing the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

While a complete, verified Safety Data Sheet for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is not publicly available, a conservative approach to its handling is warranted based on the known hazards of its structural analogs. It should be treated as a compound that is harmful if ingested, inhaled, or in contact with skin, and as an irritant to skin, eyes, and the respiratory system. The lack of comprehensive toxicological data underscores the importance of conducting foundational studies, such as in vitro cytotoxicity assays, to begin to characterize its safety profile before its use in advanced research and development applications.

References

  • 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid | Sapphire Bioscience. Biosynth.

  • 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid | Ambeed. Ambeed.

  • 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid — Chemical Substance Information. NextSDS.

  • 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid - Sigma-Aldrich. Sigma-Aldrich.

  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.

  • Safety Data Sheet - Key Organics. Key Organics.

  • 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid - Chemspace. Chemspace.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Safety data sheet - ITW Reagents. ITW Reagents.

  • SAFETY DATA SHEET - Fisher Scientific (2-(1H-Pyrrol-1-yl)benzoic acid). Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrrole). Sigma-Aldrich.

  • Safety Data Sheet - CymitQuimica. CymitQuimica.

  • Safety Data Sheet Benzoic acid - Redox. Redox.

  • 3-(1H-pyrrol-1-yl)benzoic acid - Sigma-Aldrich. Sigma-Aldrich.

  • Benzoic Acid Safety Data Sheet (SDS) - Flinn Scientific. Flinn Scientific.

  • Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.

  • 3-fluoro-4-(pyridin-4-yl)benzoic acid — Chemical Substance Information. NextSDS.

  • Benzoic Acid - Hazardous Substance Fact Sheet. NJ Department of Health.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

An Application Note and Synthesis Protocol for: 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid Prepared by: Gemini, Senior Application Scientist This document provides a detailed, step-by-step protocol for the synthesis of 3-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Synthesis Protocol for: 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed, step-by-step protocol for the synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid. The procedure is based on the well-established Paal-Knorr pyrrole synthesis, a reliable and efficient method for constructing the pyrrole ring. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry laboratory techniques.

Introduction and Synthetic Strategy

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluoro substituent and the pyrrole moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules. Its synthesis is most commonly achieved via the condensation of an aniline derivative with a 1,4-dicarbonyl equivalent.

The chosen synthetic strategy is the Paal-Knorr reaction between 4-amino-3-fluorobenzoic acid and 2,5-dimethoxytetrahydrofuran. In this reaction, the acidic medium, typically glacial acetic acid, serves a dual role: it acts as the solvent and catalyzes the in-situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine of the aniline derivative then undergoes a series of condensation and cyclization steps with the generated succinaldehyde to form the aromatic pyrrole ring. This one-pot approach is favored for its operational simplicity and generally good yields.

Reaction Mechanism and Rationale

The Paal-Knorr synthesis proceeds through a well-understood mechanism. The key steps are:

  • Hydrolysis: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive intermediate, succinaldehyde.

  • Amine Condensation: The nucleophilic amino group of 4-amino-3-fluorobenzoic acid attacks one of the carbonyl groups of succinaldehyde, forming a hemiaminal.

  • Dehydration and Iminium Formation: The hemiaminal dehydrates to form an iminium ion, which is then attacked by the second amino group (intramolecularly).

  • Cyclization and Aromatization: A subsequent series of cyclization and dehydration steps leads to the formation of the thermodynamically stable aromatic pyrrole ring.

Glacial acetic acid is the ideal solvent as its acidic nature facilitates the necessary hydrolysis and dehydration steps without being overly harsh, which could lead to unwanted side reactions or degradation of the starting material or product. Heating the reaction to reflux provides the necessary activation energy to drive the condensations and dehydrations to completion.

Experimental Workflow Overview

The overall process can be summarized in four main stages: Reaction Setup, Synthesis, Product Isolation, and Purification.

G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Analysis A 1. Reagent Preparation B 2. Reaction Assembly A->B C 3. Reflux & Monitor B->C D 4. Cool & Quench C->D Reaction Complete E 5. Precipitate Collection D->E F 6. Wash & Dry E->F G 7. Recrystallization F->G Crude Product H 8. Characterization G->H

Application

amide coupling reaction conditions for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Application Note: Optimized Amide Coupling Strategies for 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Amide Coupling Strategies for 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Structural Challenges

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a highly functionalized, electron-deficient aromatic building block frequently utilized in medicinal chemistry. The structural combination of a meta-fluoro substituent and a para-N-linked pyrrole introduces unique electronic and steric parameters that dictate the success of amide bond formation:

  • Electronic Effects: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While this increases the acidity of the carboxylic acid and facilitates initial deprotonation, it can also destabilize highly reactive acyl intermediates.

  • Pyrrole Sensitivity: The 1H-pyrrol-1-yl moiety is sensitive to strongly acidic conditions and harsh electrophilic activation (e.g., high-temperature thionyl chloride), which can lead to pyrrole ring polymerization or unwanted electrophilic aromatic substitution.

To ensure high yields and prevent heterocycle degradation, mild and highly efficient coupling reagents must be employed.

Mechanistic Insights and Reagent Selection

To build a self-validating and robust protocol, the selection of the coupling reagent must be tailored strictly to the nucleophilicity of the target amine.

Case A: Aliphatic and Primary Amines (High Nucleophilicity) For standard aliphatic amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the industry gold standard[1]. The mechanism begins with the deprotonation of the benzoic acid by a non-nucleophilic base (e.g., DIPEA), followed by a nucleophilic attack on the uronium/iminium carbon of HATU to form an unstable O-acyl(tetramethyl)isouronium salt[2]. This intermediate is rapidly intercepted by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to form an OAt-active ester[3]. The superior kinetics of HATU are driven by the "7-aza effect," where the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance via a 7-membered hydrogen-bonded transition state, drastically accelerating aminolysis[2].

Case B: Anilines and Secondary Amines (Low Nucleophilicity) Coupling electron-deficient anilines to an already electron-deficient benzoic acid is notoriously sluggish and often results in poor yields using standard carbodiimides[4]. For these challenging substrates, T3P (Propylphosphonic anhydride) is highly recommended[5]. T3P activates the carboxylic acid by forming a highly reactive mixed anhydride. When paired with pyridine, T3P demonstrates exceptional efficiency for coupling non-nucleophilic anilines while maintaining a completely neutral, mild reaction profile that protects the pyrrole ring from degradation[6]. Furthermore, T3P generates exclusively water-soluble byproducts, allowing for a simplified liquid-liquid extraction workup[7].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when reacting 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with different amine classes.

Coupling ReagentTarget Amine ClassBase / SolventReaction TimeExpected YieldPyrrole Degradation RiskWorkup Complexity
HATU Primary / AliphaticDIPEA / DMF1 - 4 hours>85%LowModerate (DMF removal)
T3P (50% in EtOAc) Anilines / SecondaryPyridine / EtOAc12 - 24 hours75 - 90%Very LowLow (Aqueous wash)
EDC·HCl / HOBt Primary / AliphaticDIPEA / DCM12 - 18 hours50 - 65%LowModerate
Oxalyl Chloride Highly UnreactiveDMF (cat) / DCM2 - 6 hoursVariableHighHigh (Harsh conditions)

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Aliphatic Amines)

This protocol is a self-validating system: the use of excess DIPEA ensures complete carboxylate formation, while the sequential acidic/basic washes during workup guarantee the removal of unreacted starting materials.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv) and the target aliphatic amine (1.1 equiv) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the stirring solution. The excess base ensures complete deprotonation and neutralizes any amine hydrochloride salts present.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. Note: Cooling prevents exothermic degradation and limits side reactions such as the guanidinylation of the amine[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours. Monitor reaction progress via LC-MS or TLC (UV detection).

  • Quenching & Workup: Once the acid is consumed, dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes) and quench with deionized water.

  • Purification: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (aq) (3x) to remove excess DIPEA and unreacted amine.

    • Saturated NaHCO₃ (aq) (2x) to remove unreacted benzoic acid and HOAt byproducts.

    • Brine (1x) to remove residual water and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.

Protocol B: T3P-Mediated Coupling (For Anilines / Weak Nucleophiles)

This protocol leverages the mild nature of T3P to protect the pyrrole moiety, while its water-soluble byproducts streamline purification[7].

  • Reagent Preparation: Dissolve 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv) and the target aniline/secondary amine (1.2 equiv) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine acts as both a proton scavenger and a nucleophilic catalyst, significantly enhancing the reactivity of the T3P mixed anhydride[6].

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 12–24 hours, depending on the steric hindrance of the amine. The mild conditions ensure the pyrrole ring remains intact[5].

  • Workup: Dilute the reaction with additional EtOAc. Wash the organic phase directly with water (3x) to remove the highly water-soluble propylphosphonic acid byproducts.

  • Purification: Wash with 1M HCl (aq) to remove pyridine, followed by saturated NaHCO₃ (aq) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

G Start 3-Fluoro-4-(1H-pyrrol-1-yl) benzoic acid AmineType Determine Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic / Primary Amine (High Nucleophilicity) AmineType->Aliphatic Aniline Aniline / Secondary Amine (Low Nucleophilicity) AmineType->Aniline HATU HATU / DIPEA / DMF (Protocol A) Aliphatic->HATU T3P T3P / Pyridine / EtOAc (Protocol B) Aniline->T3P Product1 Amide Product (>85% Yield) HATU->Product1 1-4 hours, RT Product2 Amide Product (>75% Yield) T3P->Product2 12-24 hours, 25-50°C

Decision tree for selecting optimal amide coupling conditions based on amine nucleophilicity.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at:[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Understanding T3P® from start to finish. RxWeb. Available at:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. Available at:[Link]

Sources

Method

preparation of ester derivatives from 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Application Note: Preparation of Ester Derivatives from 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid Executive Summary The compound 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0)[1] is a highly versatile, commerc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Ester Derivatives from 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

Executive Summary

The compound 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0)[1] is a highly versatile, commercially available heterocyclic building block used extensively in medicinal chemistry and drug discovery. Derivatizing this compound into various esters (methyl, ethyl, benzyl, or complex aliphatic esters) is a fundamental transformation. However, the presence of the unprotected 1H-pyrrole ring introduces significant chemical sensitivity, rendering classical harsh esterification methods obsolete. This application note provides a field-proven, causality-driven guide to synthesizing ester derivatives from this substrate using mild, high-yielding methodologies.

Mechanistic Rationale & Substrate Analysis

Designing an esterification protocol for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid requires balancing the reactivity of the carboxylic acid with the fragility of the pyrrole moiety.

The Vulnerability of the Pyrrole Ring: Pyrrole is an electron-rich, highly nucleophilic heterocycle. In the presence of strong Brønsted acids (such as H₂SO₄ or HCl, which are standard in Fischer esterification), the pyrrole ring undergoes rapid protonation at the C2 or C3 position. This generates a reactive iminium intermediate that acts as a potent electrophile, rapidly reacting with adjacent unprotonated pyrrole molecules. This cascade results in irreversible ring-opening, oligomerization, and the formation of dark, insoluble polypyrrole degradation products[2]. Consequently, Fischer esterification is strictly contraindicated for this substrate.

The Influence of the 3-Fluoro Substituent: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This slightly increases the acidity of the benzoic acid (lowering its pKa) while simultaneously reducing the nucleophilicity of the resulting carboxylate anion. To overcome this slight deactivation without resorting to heat or strong acids, we must employ highly efficient electrophilic coupling agents (Protocol 1) or utilize polar aprotic solvents that leave the carboxylate un-solvated and highly reactive (Protocol 2).

G Substrate 3-Fluoro-4-(1H-pyrrol-1-yl) benzoic acid Acidic Strong Acid (H+) Fischer Esterification Substrate->Acidic Avoid Steglich EDCI, DMAP, ROH (Neutral/Mild) Substrate->Steglich Protocol 1 Alkylation K2CO3, R-X, DMF (Mild Base) Substrate->Alkylation Protocol 2 Degradation Pyrrole Polymerization & Ring Degradation Acidic->Degradation Target Target Ester Derivatives Steglich->Target Alkylation->Target

Figure 1: Mechanistic rationale for selecting mild esterification to preserve the pyrrole ring.

Validated Experimental Protocols

Protocol 1: Modified Steglich Esterification (EDCI / DMAP)

Best for: Complex, secondary, or sterically hindered alcohols; acid-sensitive substrates. Causality & Design: The Steglich esterification[3] operates under completely neutral conditions. We substitute the traditional DCC (N,N'-dicyclohexylcarbodiimide) with EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). DCC produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from the final product. EDCI, conversely, produces a water-soluble urea byproduct that is effortlessly washed away during the aqueous extraction phase. DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric and electronic hindrance of the fluorinated ring.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv, e.g., 1.0 mmol, 205.2 mg) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration (10 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 0.2 mmol, 24.4 mg) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDCI·HCl (1.5 equiv, 1.5 mmol, 287.5 mg). Cooling prevents any localized exothermic degradation during the initial O-acylisourea formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Aqueous Workup: Dilute the mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL), distilled water (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure ester.

Workflow Start Acid + Alcohol + DCM (0.1 M, 0 °C) AddDMAP Add DMAP (0.2 eq) Catalytic Nucleophile Start->AddDMAP AddEDCI Add EDCI·HCl (1.5 eq) Coupling Agent AddDMAP->AddEDCI Stir Stir at RT (12 h) Monitor by LC-MS/TLC AddEDCI->Stir Workup Aqueous Workup (NaHCO3, H2O, Brine) Stir->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Product Pure Ester Derivative Purify->Product

Figure 2: Step-by-step experimental workflow for the Steglich-type esterification protocol.

Protocol 2: Base-Promoted Alkylation (K₂CO₃ / Alkyl Halide)

Best for: Simple primary esters (Methyl, Ethyl, Benzyl, Allyl). Causality & Design: This method bypasses the activation of the carboxylic acid entirely. Instead, it relies on an Sₙ2 displacement of an alkyl halide by the carboxylate anion. N,N-Dimethylformamide (DMF) is the optimal solvent because it is polar and aprotic; it strongly solvates the potassium cation (K⁺) from K₂CO₃, leaving the carboxylate anion "naked" and highly nucleophilic. This protocol is entirely acid-free, guaranteeing 100% preservation of the pyrrole ring.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.5 equiv).

  • Propagation: Stir at room temperature (for highly reactive halides like MeI) or heat to 50 °C (for less reactive alkyl chlorides) for 4–8 hours.

  • Workup: Quench the reaction by pouring it into ice water (3× the reaction volume). Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2×) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify.

Quantitative Data & Method Comparison

The table below summarizes the expected performance metrics for both protocols, allowing researchers to select the optimal route based on their target derivative.

ParameterProtocol 1: Modified SteglichProtocol 2: Base-Promoted Alkylation
Mechanism Nucleophilic Acyl SubstitutionSₙ2 Nucleophilic Substitution
Ideal Substrates Complex, secondary, or bulky alcoholsPrimary alkyl halides (MeI, EtI, BnBr)
Reagents EDCI·HCl, DMAP, DCMK₂CO₃, Alkyl Halide, DMF
Reaction Temperature 0 °C to Room TemperatureRoom Temp to 50 °C
Reaction Time 12 – 16 hours4 – 8 hours
Pyrrole Stability Excellent (Neutral conditions)Excellent (Mildly basic conditions)
Expected Yield 75% – 90%85% – 95%
Primary Byproduct Water-soluble urea (easily washed)Potassium halide salts (easily washed)

Analytical Characterization & Troubleshooting

When verifying the success of the esterification, researchers should utilize ¹H NMR and LC-MS to confirm product integrity:

  • Pyrrole Integrity (¹H NMR): The pyrrole protons are the most critical diagnostic markers. Look for two distinct multiplets around δ 7.10–7.20 ppm (α-protons, 2H) and δ 6.35–6.45 ppm (β-protons, 2H). If these signals broaden significantly or disappear, it indicates acid-catalyzed polymerization has occurred.

  • Ester Formation (¹H NMR): For a methyl ester, a sharp singlet at δ 3.90–3.95 ppm (3H) will appear. For an ethyl ester, look for the characteristic quartet around δ 4.35 ppm (2H) and triplet around δ 1.40 ppm (3H).

  • LC-MS: The target mass will typically appear as [M+H]⁺ or [M+Na]⁺ in positive ESI mode. Ensure the LC gradient is relatively non-polar, as the addition of the ester group significantly increases the lipophilicity of the molecule compared to the highly polar starting benzoic acid.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Ansari, R., et al. (1999). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 9, 2325-2332. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Vehicle Preparation for 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The successful in vivo evaluation of novel chemical entities relies heavily on the design of a robust, well-tolerated dosing vehicle. 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid presents a classic formulation challenge typical of BCS Class II/IV-like molecules[1].

As a Senior Application Scientist, I approach this molecule by dissecting its structural liabilities and assets:

  • The Lipophilic Core (Fluorophenyl-pyrrole): This moiety drives high lipophilicity (LogP), resulting in poor aqueous solubility at neutral or acidic pH. It necessitates the use of co-solvents or surfactants to disrupt the crystal lattice and maintain the drug in a dissolved state[1].

  • The Ionizable Group (Carboxylic Acid): With an estimated pKa between 4.0 and 4.5, the molecule is a weak acid. In the acidic environment of the stomach, it remains unionized and insoluble. However, this functional group offers a strategic advantage: it can be leveraged for in situ salt formation via pH modification[1][2].

This guide details three field-proven formulation strategies—Co-solvent Solution, Aqueous Suspension, and pH Modification—explaining the causality behind each excipient choice and providing self-validating protocols to ensure scientific integrity.

Formulation Strategy & Decision Matrix

Selecting the correct vehicle depends entirely on the route of administration, the required dose, and the tolerability of the animal model.

G Start 3-Fluoro-4-(1H-pyrrol-1-yl) benzoic acid Assess Assess Route of Administration Start->Assess IV Intravenous (IV) / Intraperitoneal (IP) Assess->IV PO Peroral (PO) Gavage Assess->PO Sol Co-Solvent Solution (DMSO / PEG400 / Tween 80 / Saline) IV->Sol PO->Sol If high exposure is critical Susp Aqueous Suspension (0.5% CMC-Na / 0.1% Tween 80) PO->Susp Salt In Situ Salt Formation (pH 8-9 Buffer) PO->Salt

Caption: Decision tree for selecting the optimal in vivo dosing formulation based on administration route.

Table 1: Excipient Rationale and Causality
ExcipientRole in FormulationMechanistic Causality & Limits
DMSO Primary SolventDisrupts the crystalline lattice of the lipophilic core. Must be kept ≤10% (ideally ≤5% for IV) to prevent hemolytic toxicity and tissue necrosis.
PEG400 Co-solvent / Anti-precipitantActs as a thermodynamic buffer. When the DMSO-drug mixture meets the aqueous phase, PEG400 prevents rapid nucleation and precipitation.
Tween 80 Non-ionic SurfactantReduces surface tension. In solutions, it creates micelles to trap lipophilic molecules. In suspensions, it acts as a wetting agent[3].
CMC-Na Suspending AgentIncreases vehicle viscosity, preventing rapid sedimentation of drug particles in suspensions, ensuring dose homogeneity[3].
NaHCO₃ pH ModifierDeprotonates the carboxylic acid to form a highly soluble sodium salt in situ, drastically increasing aqueous solubility[1][2].

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. The order of addition is the most critical factor in preventing compound crash-out. Never pre-mix the vehicle components before adding the API unless specifically formulating a suspension.

Protocol A: Clear Co-Solvent Solution (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Optimal for IV, IP, and low-dose PO administration. This is a universally recognized standard vehicle for lipophilic preclinical candidates.

PrepWorkflow Step1 1. Weigh API Step2 2. Add 10% DMSO (Vortex until clear) Step1->Step2 Step3 3. Add 40% PEG400 (Mix thoroughly) Step2->Step3 Step4 4. Add 5% Tween 80 (Vortex) Step3->Step4 Step5 5. Add 45% Saline (Dropwise under agitation) Step4->Step5 QC QC: Visual Inspection & HPLC Assay Step5->QC

Caption: Step-by-step preparation workflow for the co-solvent solution vehicle.

Step-by-Step Procedure (To prepare 10 mL of a 2.5 mg/mL solution):

  • Weighing: Accurately weigh 25.0 mg of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid into a clean, dry glass vial.

  • Primary Solubilization: Add 1.0 mL of LC-MS grade DMSO. Vortex vigorously and sonicate in a water bath (approx. 37°C) for 2-5 minutes until a completely clear solution is achieved. Self-Validation Check: Hold against a light source; no particulate matter should be visible.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 1 minute. The mixture must remain completely clear.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex for 1 minute. The solution may become slightly viscous but must remain transparent.

  • Aqueous Dilution (Critical Step): Add 4.5 mL of 0.9% Saline dropwise (approx. 0.5 mL at a time) while continuously vortexing or stirring. Rapid addition of the aqueous phase will cause localized supersaturation and irreversible precipitation.

  • Quality Control: Allow the formulation to sit at room temperature for 30 minutes. Inspect for micro-crystals (cloudiness). Verify final concentration via HPLC[2][4].

Protocol B: Homogeneous Aqueous Suspension (0.5% CMC-Na / 0.1% Tween 80 in Water)

Optimal for high-dose Peroral (PO) gavage. When the required dose exceeds the solubility limit of Protocol A, a suspension is required[3].

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 0.5 g of Carboxymethylcellulose sodium (CMC-Na) in 100 mL of Milli-Q water. This requires overnight stirring to ensure complete hydration without clumping. Add 0.1 mL (100 µL) of Tween 80 and mix well.

  • API Wetting: Weigh the required amount of API into a mortar or a glass vial. Add a few drops of the vehicle to "wet" the powder, creating a thick paste. This utilizes the Tween 80 to overcome the hydrophobicity of the fluorophenyl-pyrrole ring.

  • Particle Size Reduction: For optimal in vivo absorption, particle size reduction is critical[1][5]. Use a probe sonicator (on ice, 30-second pulses) or wet media milling to reduce the API particle size to <5 µm.

  • Dilution: Gradually geometrically dilute the paste with the remaining vehicle until the target volume is reached.

  • Self-Validation Check: The suspension should appear milky and uniform. Upon resting for 1 hour, there should be no hard caking at the bottom. It must easily resuspend with gentle inversion.

Protocol C: pH Modification (In Situ Salt Formation)

Optimal for maximizing aqueous solubility without organic solvents.

Because 75% of drugs are basic and 20% are acidic, pH modification is a highly effective, biologically tolerated strategy[1]. Converting the weak acid to a sodium salt significantly enhances lipid and aqueous solubility profiles[2].

Step-by-Step Procedure:

  • Suspend the API in 80% of the final target volume of Milli-Q water.

  • Slowly titrate with 0.1 N NaOH or a 0.5 M Sodium Carbonate (Na₂CO₃) solution while continuously stirring[2].

  • Monitor the pH using a calibrated micro-pH probe. As the pH approaches 7.5 - 8.5, the carboxylic acid will deprotonate, and the suspension will rapidly clear into a solution.

  • Once clear, adjust the final volume with Milli-Q water.

  • Self-Validation Check: Ensure the final pH does not exceed 9.0, as formulations with pH > 9 can cause severe gastrointestinal or endothelial irritation in vivo[1].

Stability and Quality Control

Regardless of the chosen formulation, preclinical scientific integrity demands rigorous QC:

  • Thermodynamic Stability: Co-solvent solutions (Protocol A) are often metastable. Always prepare them fresh on the day of dosing. Do not subject them to freeze-thaw cycles, which will induce nucleation.

  • Purity & Concentration Verification: Prior to in vivo dosing, confirm that the API purity remains ≥ 98% with no degradant impurities ≥ 0.5% using UPLC/MS/MS or HPLC-UV (λ = 254 nm)[4].

References

  • Title: Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies Source: acs.org (Molecular Pharmaceutics) URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: mdpi.com (Pharmaceutics) URL: [Link]

  • Title: Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling Source: nih.gov (PMC) URL: [Link]

  • Title: University of Dundee Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability Source: dundee.ac.uk (Discovery Research Portal) URL: [Link]

  • Title: 164 questions with answers in POLYSORBATES | Science topic Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid . T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid .

The standard route for this scaffold is the Clauson-Kaas reaction , which constructs the pyrrole ring by condensing 4-amino-3-fluorobenzoic acid with 2,5-dimethoxytetrahydrofuran (DMTHF). However, the specific substitution pattern of this molecule presents severe electronic and steric challenges that render classical conditions (e.g., refluxing in glacial acetic acid) highly inefficient.

Below, we deconstruct the causality behind these failures and provide field-proven, self-validating protocols to optimize your yield.

Part 1: Mechanistic Bottlenecks & Troubleshooting FAQs

Q1: Why is my reaction mixture turning into a black, intractable tar with less than 30% product yield?

The Causality: The formation of black tar is the result of a kinetic mismatch. In the Clauson-Kaas reaction, DMTHF is acid-hydrolyzed into a highly reactive dialdehyde intermediate (succinaldehyde). For a successful reaction, your amine must attack this intermediate rapidly. However, in 4-amino-3-fluorobenzoic acid, the amine is severely deactivated. The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), and the para-carboxylic acid exerts both inductive and resonance withdrawing effects (-I, -M). Because this nucleophilic attack is sluggish, the reactive dialdehyde undergoes rapid acid-catalyzed aldol polymerizations, consuming your reagent and generating tar[1].

Q2: LC-MS shows massive amounts of unreacted starting material. Should I increase the concentration of acetic acid or boil it longer?

The Causality: No. Increasing Brønsted acid concentration will likely decrease your yield. Brønsted acids (like acetic acid or HCl) indiscriminately protonate the primary amine, converting it into an anilinium ion. This completely destroys its remaining nucleophilicity. The Solution: Transition from a Brønsted acid to a hard Lewis acid catalyst. Catalysts like Scandium triflate ( Sc(OTf)3​ ) or Magnesium iodide etherate ( MgI2​⋅OEt2​ ) selectively coordinate to the oxygen atoms of the DMTHF acetal, accelerating the ring-opening to the dialdehyde without sequestering your weakly nucleophilic amine[2].

Q3: How can I cleanly separate the product from the tarry byproducts and unreacted starting material without running multiple silica columns?

The Causality: You can exploit the drastic pKa differences between your starting material and your product. The starting material contains a basic primary aniline. In contrast, the nitrogen in the product's newly formed pyrrole ring is non-basic (its lone pair is delocalized into the aromatic sextet). By performing a targeted acid-base extraction, you can trap the unreacted amine in an aqueous acidic layer while retaining the product in the organic layer.

ClausonKaasMechanism DMTHF 2,5-Dimethoxytetrahydrofuran (Acetal Precursor) Activation Lewis Acid Activation (e.g., Sc(OTf)3) DMTHF->Activation Dialdehyde Succinaldehyde Equivalent (Highly Reactive) Activation->Dialdehyde Ring Opening Hemiaminal Hemiaminal Intermediate Dialdehyde->Hemiaminal Nucleophilic Attack (Rate Limiting) Tar Aldol Polymerization (Black Tar) Dialdehyde->Tar Side Reaction (If attack is slow) Amine 4-Amino-3-fluorobenzoic acid (Poor Nucleophile) Amine->Hemiaminal -F and -COOH reduce reactivity Cyclization Cyclization & Dehydration Hemiaminal->Cyclization Fast Product 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (Target) Cyclization->Product -2 H2O

Figure 1: Mechanistic pathway and competing side reactions in the Clauson-Kaas synthesis.

Part 2: Quantitative Catalyst Comparison

To optimize the synthesis of N-arylpyrroles from deactivated anilines, literature demonstrates that shifting from conventional heating to Lewis acid catalysis or microwave irradiation significantly suppresses polymerization and boosts conversion[2],[3].

Catalyst SystemSolventTemp (°C)Time (h)Expected ConversionPrimary Impurity Profile
Glacial Acetic Acid (Classical)AcOH118 (Reflux)12 - 2420 - 40%Extensive polymeric black tar
Sc(OTf)3​ (3 mol%) 1,4-Dioxane1002 - 4> 85%Trace oligomers
MgI2​⋅OEt2​ (10 mol%) Acetonitrile804 - 670 - 90%Minor unreacted amine
Oxone / Microwave Acetonitrile110 (MW)0.3~ 80%Clean profile (No tar)

Part 3: Validated Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis ( Sc(OTf)3​ Method)

This protocol utilizes Scandium triflate to selectively activate DMTHF, ensuring rapid conversion before polymerization can dominate[2].

Step-by-Step Methodology:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-fluorobenzoic acid (1.0 eq, 10 mmol, 1.55 g) and anhydrous 1,4-dioxane (20 mL).

  • Catalyst Addition: Add Scandium(III) triflate ( Sc(OTf)3​ ) (0.03 eq, 0.3 mmol, 148 mg). Stir at room temperature for 5 minutes under a nitrogen atmosphere.

  • Reagent Addition: Dropwise, add 2,5-dimethoxytetrahydrofuran (DMTHF) (1.2 eq, 12 mmol, 1.56 mL) via syringe over 2 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C using a pre-heated oil bath.

  • In-Process Control (IPC) & Self-Validation: At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the peak at m/z 154 (Negative ESI for starting material) is <5% relative to the product peak at m/z 204 (Negative ESI for product). If SM > 10%, add an additional 0.1 eq of DMTHF and stir for 1 hour.

  • Quench: Once validated, cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

Protocol B: pKa-Driven Acid-Base Purification

This workflow isolates the product purely through liquid-liquid extraction, bypassing the need for silica gel chromatography.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude concentrated residue from Protocol A in Ethyl Acetate (EtOAc, 50 mL).

  • Base Extraction (Tar Removal): Transfer to a separatory funnel and extract with saturated aqueous NaHCO3​ ( 3×30 mL).

    • Causality: The carboxylic acid groups of both the product and unreacted starting material are deprotonated, moving into the aqueous layer. Neutral polymeric tars and DMTHF byproducts remain in the EtOAc. Discard the EtOAc layer.

  • Acidification: Combine the aqueous layers in an Erlenmeyer flask. Slowly add 2M HCl (aq) dropwise while stirring until the pH reaches 2.0. (A precipitate will form).

  • Product Extraction: Extract the acidified aqueous suspension with fresh EtOAc ( 3×40 mL). Both the product and any unreacted starting material will move into the organic layer.

  • Acid Wash (Amine Removal): Wash the combined EtOAc layers with 1M HCl (aq) ( 2×30 mL).

    • Causality: The primary amine of the unreacted starting material is protonated to anilinium chloride, dragging it into the aqueous layer. The pyrrole nitrogen of the product is non-basic and remains entirely in the EtOAc.

  • Isolation: Wash the EtOAc layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield pure 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid as an off-white to pale tan solid.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Tar, Unreacted Amine) Evap Dissolve in EtOAc Crude->Evap BaseExt Extract with Sat. NaHCO3 (aq) Evap->BaseExt OrgLayer Organic Layer (Neutral Tars, DMTHF byproducts) BaseExt->OrgLayer Phase Separation AqLayer Aqueous Layer (Sodium salts of Product & Amine) BaseExt->AqLayer Phase Separation Discard Discard to Waste OrgLayer->Discard Acidify Acidify to pH 2 with 2M HCl AqLayer->Acidify ReExtract Extract with fresh EtOAc Acidify->ReExtract AcidWash Wash EtOAc with 1M HCl (aq) ReExtract->AcidWash PureProduct Pure Product in EtOAc (Amine removed in aq. wash) AcidWash->PureProduct Exploits non-basic pyrrole nitrogen

Figure 2: pKa-driven liquid-liquid extraction workflow isolating the target product from impurities.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Beilstein Journal of Organic Chemistry[Link]

  • The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study RSC Advances[Link]

  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation Bulletin of the Chemical Society of Ethiopia[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of 3-fluoro-4-(1H-pyrrol-1-yl)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid .

This molecule presents a classic formulator's paradox: it possesses an ionizable carboxylic acid group, yet exhibits profound hydrophobicity. The planar geometry of the pyrrole and fluorobenzene rings promotes tight intermolecular π−π stacking, resulting in a high crystal lattice energy. Consequently, even when the carboxylic acid is ionized at physiological pH, the free energy of hydration is often insufficient to overcome the lattice energy, leading to precipitation or failure to dissolve[1].

Below, you will find a causality-driven troubleshooting guide, quantitative data summaries, and self-validating experimental protocols to overcome these physicochemical barriers.

Solubility Enhancement Strategies: Quantitative Summary

Before diving into specific troubleshooting scenarios, review the expected outcomes of various formulation strategies.

StrategyPrimary Excipients/ReagentsExpected Sol. IncreaseProsCons
pH Adjustment NaOH, KOH, Tris Buffer2 to 5-foldSimple, physiologically relevantProne to precipitation upon dilution
Co-solvency DMSO, PEG400, Propylene Glycol10 to 50-foldRapid dissolution for in vitro assaysHigh toxicity in vivo; solvent-shift crashing
Surfactant Micellization Tween-80, Kolliphor EL20 to 100-foldStabilizes supersaturated statesMay interfere with specific cellular assays
Cyclodextrin Complexation HP-β-CD, Captisol (SBE-β-CD)100 to 500-foldExcellent in vivo tolerability; masks hydrophobicityRequires high excipient mass ratio
Salt Formation Meglumine, Tromethamine500 to >1000-foldPermanent solid-state alteration; highly stableRequires rigorous solid-state screening

Interactive Troubleshooting Guide (FAQs)

Q1: Why is my compound practically insoluble in standard PBS (pH 7.4) despite having an ionizable carboxylic acid?

The Causality: The fluorine atom at the 3-position is highly electronegative, withdrawing electron density from the ring and slightly lowering the pKa​ of the carboxylic acid (making it more acidic). At pH 7.4, the molecule is almost entirely in its ionized (carboxylate) state. However, solubility is dictated by the balance between the solvation energy and the crystal lattice energy . The planar 3-fluoro-4-(1H-pyrrol-1-yl) moiety drives intense hydrophobic packing and π−π interactions in the solid state. The hydration of the single carboxylate anion simply does not release enough energy to break this robust crystal lattice[2].

Q2: I dissolved the compound in 100% DMSO for an in vitro assay, but it immediately "crashed out" (precipitated) when added to cell culture media. How do I prevent this?

The Causality: This is a classic "solvent-shift" phenomenon. When the DMSO stock is introduced to the aqueous media, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic compound suddenly exceeds its aqueous thermodynamic solubility limit, creating a supersaturated state that rapidly nucleates into crystals. The Solution: You must lower the interfacial tension or provide a hydrophobic sink before the shift occurs.

  • Pre-mix with a surfactant: Create a stock solution of 10% DMSO + 10% Tween-80, then dilute. The surfactant forms micelles that trap the hydrophobic pyrrole tail.

  • Use a "Step-Down" Dilution: Dilute the DMSO stock into a 50% PEG400 intermediate solution before final introduction to the aqueous media.

Q3: How do I formulate this compound for in vivo dosing (e.g., IV injection or oral gavage) without using toxic levels of organic solvents?

The Causality: For in vivo applications, co-solvents like DMSO must be kept below 5-10% (v/v) to prevent toxicity and hemolysis. The most effective strategy for this specific chemotype is Cyclodextrin Inclusion Complexation . The Mechanism: Hydroxypropyl- β -cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic 3-fluoro-4-(1H-pyrrol-1-yl) core spontaneously inserts into the cyclodextrin cavity via favorable van der Waals forces and the displacement of high-enthalpy water molecules from the cavity[3]. The carboxylic acid remains exposed to the aqueous environment, resulting in a highly water-soluble, bioavailable complex.

Q4: Can I permanently alter the solid-state properties to improve the dissolution rate for a solid oral dosage form?

The Causality: Yes, via Salt Formation . By reacting the weakly acidic benzoic acid derivative with a strong organic base (e.g., Meglumine or Tromethamine), you form a molecular salt. This completely disrupts the original, tightly-packed crystal lattice of the free acid. The resulting salt has a drastically lower crystal lattice energy and a much higher free energy of hydration, leading to rapid and sustained aqueous dissolution[1][4].

Decision Workflows & Mechanistic Diagrams

G Start Compound Insoluble in Aqueous Media Check_pH Is pH > pKa + 2? (pH > 6.0) Start->Check_pH Adjust_pH Adjust pH with NaOH/KOH or use basic buffer Check_pH->Adjust_pH No Check_Sol Did it dissolve? Check_pH->Check_Sol Yes Adjust_pH->Check_Sol Success1 Proceed with Assay Check_Sol->Success1 Yes Cosolvent Add Co-solvents/Surfactants (e.g., 5% DMSO + 5% Tween 80) Check_Sol->Cosolvent No Check_Sol2 Did it dissolve? Cosolvent->Check_Sol2 Check_Sol2->Success1 Yes Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) Check_Sol2->Cyclo No Salt Solid-State Salt Screening (e.g., Meglumine salt) Cyclo->Salt If still insufficient or for solid dosing

Figure 1: Decision tree for troubleshooting the aqueous solubility of lipophilic benzoic acid derivatives.

G Guest 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (Hydrophobic Core + COOH) Process Aqueous Equilibration & Lyophilization Guest->Process Host HP-β-Cyclodextrin (Hydrophobic Cavity) Host->Process Complex Inclusion Complex (Water Soluble) Process->Complex Thermodynamic Stabilization

Figure 2: Mechanistic pathway of Cyclodextrin inclusion complexation.

Validated Experimental Protocols

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)

This protocol utilizes thermodynamic equilibration to force the hydrophobic moiety into the cyclodextrin cavity, creating a self-validating clear solution.

  • Preparation of Vehicle: Dissolve 20 g of Hydroxypropyl- β -cyclodextrin (HP-β-CD) in 80 mL of sterile Milli-Q water. Stir until completely clear.

  • pH Adjustment: Add 10 mM Sodium Phosphate buffer to the vehicle and adjust the pH to 7.4 using 0.1 N NaOH. (Causality: Ensuring the carboxylic acid is ionized increases the baseline aqueous solubility, facilitating faster complexation kinetics).

  • API Addition: Weigh the required amount of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (e.g., for a 5 mg/mL target dose) and add it to the stirring HP-β-CD solution.

  • Equilibration: Protect from light and stir vigorously at room temperature for 24–48 hours. Do not use heat, as inclusion complexation is an exothermic process; heating will shift the equilibrium toward the uncomplexed state[5].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter.

  • Validation: Analyze the filtrate via HPLC to confirm the exact concentration of the solubilized API. The resulting solution should be optically clear and stable against precipitation upon further dilution with PBS.

Protocol B: Solid-State Salt Screening with Meglumine

This protocol outlines the synthesis of an organic salt to permanently disrupt the crystal lattice.

  • Solvent Selection: Suspend 100 mg of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid in 5 mL of a moderately polar solvent system (e.g., Acetone:Water 9:1 or Ethanol).

  • Base Addition: Add 1.05 molar equivalents of Meglumine (N-methyl-D-glucamine) directly to the suspension.

  • Dissolution & Reaction: Heat the mixture gently to 50°C while stirring until a clear solution is formed. (Causality: The clear solution indicates that the proton transfer has occurred, forming the highly soluble ionized salt in the solvent).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours to induce crystallization of the new salt.

  • Isolation: Filter the precipitate and wash with 1 mL of ice-cold acetone. Dry under a vacuum at 40°C overnight.

  • Self-Validation (Critical Step): Perform Differential Scanning Calorimetry (DSC) on the dried powder. The formation of a true salt is validated if the melting point is distinct (usually lower and sharper) from both the free acid and the free base[6]. Test the aqueous solubility of the new powder; it should dissolve rapidly in water without the need for co-solvents.

References

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms Pharmaceutical Technology URL:[Link]

  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach National Center for Biotechnology Information (PMC) URL:[Link]

  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives European Journal of Pharmaceutical Sciences (Ovid / Elsevier) URL:[Link]

  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid European Journal of Chemistry URL:[Link]

  • Inhibitory effects of some synthetic monoethanolamine salts of para-substituted benzoic acids Taylor & Francis Online URL:[Link]

  • Acids, Bases, and Salts in Mixed-Aqueous Solvents Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues—specifically unintended decarboxylation—when working with 3-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues—specifically unintended decarboxylation—when working with 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid at elevated temperatures.

Diagnostic Overview: The Mechanistic Causality

Before troubleshooting, it is critical to understand why 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is highly susceptible to thermal degradation.

The stability of a benzoic acid derivative is heavily dictated by its electronic environment. In this molecule, the 3-fluoro group and the 4-(1H-pyrrol-1-yl) group both exert strong inductive electron-withdrawing effects (-I). While the pyrrole nitrogen possesses a lone pair, that pair is sequestered within the aromatic sextet of the pyrrole ring, severely limiting its ability to donate electron density (+R) back into the phenyl ring.

When the carboxylic acid is deprotonated by a base, the resulting carboxylate anion becomes a prime candidate for CO₂ extrusion. The transition state involves the formation of a transient aryl anion at the C1 position. Because this carbanion is highly stabilized by the combined -I effects of the meta-fluoro and para-pyrrole substituents, the activation energy required for decarboxylation is significantly lowered[1]. Consequently, at temperatures exceeding 80°C, the molecule readily degrades into 1-(2-fluorophenyl)-1H-pyrrole and carbon dioxide[2].

Mechanism Substrate 3-Fluoro-4-(1H-pyrrol-1-yl) benzoic acid Carboxylate Carboxylate Anion (Naked in Aprotic Solvent) Substrate->Carboxylate Base Addition Transition Aryl Anion Transition State (Stabilized by -I effects) Carboxylate->Transition High Temp (>80°C) Product Desired Product (e.g., Amide/Ester) Carboxylate->Product Coupling Agent (Low Temp) Byproduct 1-(2-Fluorophenyl)-1H-pyrrole + CO2 Transition->Byproduct Decarboxylation

Mechanistic pathway showing temperature-dependent decarboxylation vs. desired coupling.

Troubleshooting FAQs

Q1: I am running an amide coupling at 80°C and seeing a major non-polar spot on TLC. What is it, and how do I verify it? A1: The non-polar byproduct is almost certainly 1-(2-fluorophenyl)-1H-pyrrole. Because it has lost the polar carboxylic acid moiety, it will migrate rapidly to the solvent front on normal-phase TLC. To self-validate this diagnosis, analyze the crude mixture via GC-MS or LC-MS. You will observe a mass corresponding to [M - 44] (loss of CO₂)[3].

Q2: Why does switching my solvent from THF to DMF increase the rate of degradation? A2: DMF is a strongly polar aprotic solvent. It efficiently solvates the counter-cation (e.g., K⁺, Na⁺, or protonated amine) but leaves the carboxylate anion "naked" and highly reactive. This lack of tight ion-pairing accelerates the unimolecular extrusion of CO₂[4]. Switching to a less polar solvent like toluene or DCM, where the ion pair remains tightly associated, can suppress the decarboxylation rate.

Q3: My downstream Suzuki-Miyaura cross-coupling strictly requires temperatures of 110°C. How can I prevent the acid from degrading during this step? A3: You cannot expose the free carboxylic acid to 110°C under basic cross-coupling conditions without significant yield loss. You must mask the carboxylic acid. Convert it to a sterically hindered ester (e.g., tert-butyl ester) prior to the high-temperature step. Esters cannot form the carboxylate anion required for this specific thermal decarboxylation pathway.

Q4: Are there specific reagents I should avoid? A4: Yes. Avoid copper (Cu) and silver (Ag) salts unless you are intentionally performing a decarboxylative coupling. These transition metals facilitate a ligand-to-metal charge transfer (LMCT) that drastically lowers the decarboxylation barrier, causing rapid degradation even at room temperature[2].

Decarboxylation Risk Assessment & Data Presentation

The following table summarizes how different reaction parameters influence the probability of decarboxylation. Use this matrix to optimize your experimental design.

Reaction ParameterHigh Risk Condition (Avoid)Low Risk Condition (Optimized)Mechanistic Rationale
Temperature > 80°C0°C to 25°CThermal energy directly overcomes the lowered activation barrier for CO₂ extrusion.
Solvent DMF, DMSO, NMPDCM, THF, ToluenePolar aprotic solvents leave the carboxylate "naked," accelerating unimolecular decomposition.
Base Selection Cs₂CO₃, NaOH, DBUDIPEA, NMM, PyridineStrong/hard bases fully deprotonate the acid; weak/hindered bases maintain an equilibrium that favors the stable protonated state.
Metal Additives Cu(I), Cu(II), Ag(I)Pd(0) (if required)Cu and Ag actively catalyze decarboxylation via LMCT and intermediate aryl-metal species[2].

Standardized Experimental Protocols

To ensure scientific integrity and reproducible yields, utilize the following self-validating protocols designed specifically for this sensitive substrate.

Protocol A: Low-Temperature Amide Coupling (Self-Validating)

Use this protocol when synthesizing amides to avoid thermal degradation.

  • Preparation: To a flame-dried round-bottom flask under argon, add 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain 0°C. Causality check: Lowering the temperature prevents the thermal extrusion of CO₂ during the exothermic activation step.

  • Activation: Add HATU (1.1 equiv) followed dropwise by N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 15 minutes at 0°C.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) slowly.

  • Validation & Monitoring: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (max 25°C). Monitor via LC-MS.

    • Success: Desired mass [M+H] of the amide.

    • Failure: Mass of[M-44] indicates temperature spiked or localized heating occurred.

Protocol B: Transient Esterification for High-Temperature Workflows

Use this protocol if the molecule must be subjected to temperatures >80°C in subsequent steps.

  • Esterification: Dissolve the acid (1.0 equiv) in tert-butanol and add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and DMAP (0.1 equiv). Stir at 30°C until complete conversion to the tert-butyl ester is observed via TLC.

  • High-Temp Execution: Isolate the ester. You may now safely subject this intermediate to high-temperature cross-coupling or amination conditions (up to 120°C) without risk of decarboxylation, as the carboxylate anion cannot form.

  • Deprotection: Post-reaction, treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at 0°C for 2 hours to cleanly reveal the carboxylic acid.

Troubleshooting Workflow Diagram

Workflow Start Detect Non-Polar Byproduct via LC-MS/GC-MS CheckTemp Is Reaction Temp > 80°C? Start->CheckTemp YesTemp Reduce Temp & Use Highly Active Catalyst CheckTemp->YesTemp Yes NoTemp Check Base & Solvent CheckTemp->NoTemp No CheckBase Are you using Cu/Ag or Strong Base in DMF? NoTemp->CheckBase ChangeBase Switch to DIPEA/Toluene or Protect as Ester CheckBase->ChangeBase Yes

Decision tree for troubleshooting and preventing unintended decarboxylation.

References

  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research. ACS Publications.[Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid vs 4-(1H-pyrrol-1-yl)benzoic acid reactivity

Comparative Reactivity Profile: 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid vs. 4-(1H-pyrrol-1-yl)benzoic acid Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Stereoelectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid vs. 4-(1H-pyrrol-1-yl)benzoic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Stereoelectronic causality, comparative reactivity, and self-validating experimental methodologies.

Executive Summary & Stereoelectronic Causality

In modern drug discovery, the N-arylpyrrole motif serves as a privileged heterocyclic building block[1]. The strategic installation of a fluorine atom onto the aryl ring is a classic bioisosteric maneuver used to modulate metabolic stability, lipophilicity, and target binding affinity. When comparing the parent 4-(1H-pyrrol-1-yl)benzoic acid to its fluorinated analog, 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid [2], the addition of the ortho-fluorine atom (relative to the pyrrole) fundamentally rewrites the molecule's reactivity profile through two competing stereoelectronic vectors:

  • Conformational Decoupling (Steric Effect): Unhindered N-phenylpyrroles typically adopt a slightly twisted conformation with a dihedral angle of approximately 35° to 37° to balance π -conjugation with steric relief[3]. The introduction of a fluorine atom (van der Waals radius 1.47 Å) at the ortho position creates a severe steric clash with the α -hydrogens of the pyrrole ring. This forces the dihedral angle to increase significantly (>55°), effectively breaking the π -orbital overlap between the pyrrole and the benzoic acid systems[4].

  • Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element. While its resonance donation (+M) is negligible in this twisted geometry, its inductive withdrawal (-I) through the σ -bond network is profound. It drains electron density from the pyrrole ring (reducing its nucleophilicity) while simultaneously stabilizing the conjugate base of the benzoic acid (increasing its acidity).

ConformationalLogic Parent 4-(1H-pyrrol-1-yl)benzoic acid (Parent) Fluoro 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid (Fluorinated) Parent->Fluoro ortho-Fluorination Twist Increased Dihedral Angle (>55°) Steric Clash (F vs. Pyrrole H) Fluoro->Twist Inductive Strong Inductive Withdrawal (-I) from Fluorine Fluoro->Inductive EAS Decreased EAS Reactivity (Deactivated Pyrrole) Twist->EAS Decouples pi-system Inductive->EAS Drains electron density Acidity Increased Acidity (Lower pKa of COOH) Inductive->Acidity Stabilizes carboxylate

Caption: Logical relationship between ortho-fluorination, conformational twisting, and altered reactivity.

Quantitative Property Comparison

The stereoelectronic shifts described above manifest in measurable physicochemical and kinetic differences. The table below summarizes the divergent profiles of the two building blocks.

Property4-(1H-pyrrol-1-yl)benzoic acid3-fluoro-4-(1H-pyrrol-1-yl)benzoic acidCausality / Mechanism
CAS Number 22106-33-8[1]1258649-91-0[2]N/A
Estimated pKa (COOH) ~4.15~3.85Meta-fluorine inductively stabilizes the carboxylate anion, lowering pKa.
Dihedral Angle ( θ ) ~35.2°[3]>55° (Highly Twisted)Steric repulsion between F and pyrrole α -H overrides conjugation[4].
Pyrrole Nucleophilicity ModerateLow (Deactivated)-I effect of fluorine drains electron density from the pyrrole π -system.
Oxidative Stability BaselineEnhancedLower HOMO energy level due to electron withdrawal protects against oxidation.

Self-Validating Experimental Protocols

To empirically validate the reactivity differences between these two analogs, we employ two self-validating workflows. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls.

Protocol A: Comparative Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

Objective: To kinetically quantify the deactivated nature of the fluorinated pyrrole ring. Self-Validation Mechanism: The inclusion of an internal standard (biphenyl) ensures that any observed differences in conversion are due to inherent reactivity, not volumetric errors or reagent degradation.

Step-by-Step Methodology:

  • Reagent Preparation (0 °C): In a flame-dried Schlenk flask under N₂, add anhydrous DMF (5.0 mL). Cool to 0 °C. Dropwise add POCl₃ (1.1 equiv). Causality: Strict temperature control prevents the uncontrolled exotherm and thermal degradation of the highly reactive chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Prepare a solution containing 1.0 mmol of the target N-arylpyrrole and 0.5 mmol of biphenyl (internal standard) in 2.0 mL DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Kinetic Profiling (60 °C): Warm the reaction to 60 °C. Extract 50 μ L aliquots at 10, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot immediately into 500 μ L of saturated aqueous sodium acetate (NaOAc). Causality: NaOAc provides a mild, buffered hydrolysis of the iminium intermediate to the aldehyde without promoting side reactions.

  • Quantification: Analyze the quenched aliquots via RP-HPLC (C18 column, MeCN/H₂O gradient). Calculate the conversion rate relative to the biphenyl internal standard.

    • Expected Result: The 3-fluoro analog will exhibit a markedly slower initial rate of formylation compared to the parent compound due to the inductive deactivation of the pyrrole ring.

EASWorkflow S1 1. Vilsmeier Reagent Prep (POCl3 + DMF) S2 2. Substrate Addition (Strictly 0 °C) S1->S2 S3 3. Electrophilic Attack (Heat to 60 °C) S2->S3 S4 4. Hydrolytic Quench (Aqueous NaOAc) S3->S4 S5 5. HPLC Quantification (Yield & Kinetics) S4->S5

Caption: Step-by-step workflow for comparative Vilsmeier-Haack formylation of N-arylpyrroles.

Protocol B: Potentiometric pKa Determination

Objective: To validate the inductive effect of the meta-fluorine on the carboxylic acid moiety. Self-Validation Mechanism: Pre-titration of a primary standard (Potassium Hydrogen Phthalate, KHP) ensures the exact molarity of the NaOH titrant is known, eliminating systemic pH probe calibration errors.

Step-by-Step Methodology:

  • Titrant Standardization: Titrate a known mass of dried KHP with the ~0.1 M NaOH solution to determine its exact concentration.

  • Sample Preparation: Dissolve 0.1 mmol of the N-arylpyrrolebenzoic acid in 50 mL of a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete solubility. Causality: Aqueous insolubility of the neutral acid will cause erratic pH readings; a standardized co-solvent system ensures a homogenous phase.

  • Titration: Using an automated potentiometric titrator, add the standardized NaOH in 0.05 mL increments under constant stirring.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve ( Δ pH/ Δ V) to identify the exact equivalence point. The pKa is determined at the half-equivalence point (extrapolated to zero co-solvent using Yasuda-Shedlovsky plots if absolute aqueous pKa is required).

    • Expected Result: The titration curve of the 3-fluoro analog will shift to the left (lower pH at half-equivalence), confirming its stronger acidity.

Conclusion

The transition from 4-(1H-pyrrol-1-yl)benzoic acid to 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is not merely a superficial structural tweak. The fluorine atom acts as a stereoelectronic switch, forcing a conformational twist that decouples the π -systems while simultaneously draining electron density via inductive effects. For drug development professionals, this means the fluorinated analog will offer superior oxidative stability and a lower pKa, albeit at the cost of reduced reactivity if further functionalization of the pyrrole ring is desired.

References

  • Enamine / AS-1 | 88-3655-70 Enamine Compound 250mg CAS No:1258649-91-0 | [Link]

  • The Journal of Physical Chemistry A (ACS Publications) | Experimental Charge Density Studies of Disordered N-Phenylpyrrole and N-(4-Fluorophenyl)pyrrole |[Link]

  • National Institutes of Health (NIH) | Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments |[Link]

Sources

Comparative

mass spectrometry (LC-MS) fragmentation pattern of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Publish Comparison Guide: High-Resolution vs. Nominal Mass LC-MS Platforms for the Characterization of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid Executive Summary 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (C₁₁H₈FNO₂) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: High-Resolution vs. Nominal Mass LC-MS Platforms for the Characterization of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

Executive Summary

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (C₁₁H₈FNO₂) is a highly specialized fluorinated building block frequently utilized in pharmaceutical development. Its unique structural topology—combining a labile carboxylic acid, an electronegative ortho-fluorine atom, and a conjugated pyrrole ring—presents specific analytical challenges. Characterizing its mass spectrometric behavior requires a nuanced understanding of competing fragmentation pathways. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) against Nominal Mass Triple Quadrupole (QqQ) platforms for the structural elucidation and high-throughput quantification of this compound.

Mechanistic Profiling: The Causality of Fragmentation

To select the optimal analytical platform, one must first understand why the molecule fragments the way it does under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Negative Ionization Mode (ESI-) The carboxylic acid moiety is the most acidic site on the molecule. Under ESI- conditions, it readily deprotonates to form the [M-H]⁻ precursor ion at m/z 204.046.

  • Primary Cleavage: The lowest-energy fragmentation pathway is the loss of carbon dioxide (-44 Da), yielding an abundant fluorinated phenyl anion at m/z 160.056. This rapid decarboxylation is a universal hallmark of fluorobenzoic acids[1].

  • Secondary Cleavage (The Ortho-Effect): Following decarboxylation, the proximity of the fluorine atom to the pyrrole ring drives a secondary rearrangement. The molecule expels neutral hydrogen fluoride (HF, -20 Da) to yield a highly conjugated tricyclic radical/anion species at m/z 140.050. This complex secondary fragmentation, driven by fluorine migration, is well-documented in the tandem mass spectrometry of perfluoroalkyl and fluorinated aromatic anions[2].

Positive Ionization Mode (ESI+) The pyrrole nitrogen acts as a weak gas-phase base, allowing protonation to form the [M+H]⁺ precursor at m/z 206.061.

  • Primary Cleavage: Fragmentation is heavily influenced by the side-chain substituents[3]. The dominant pathways are the loss of water from the carboxylic acid (-18 Da, yielding an acylium ion at m/z 188.051) and the complete cleavage of the pyrrole ring (-67 Da, yielding m/z 139.019).

G mol 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid MW: 205.0539 esi_neg ESI (-) [M-H]- m/z 204.046 mol->esi_neg Deprotonation esi_pos ESI (+) [M+H]+ m/z 206.061 mol->esi_pos Protonation frag_neg1 Loss of CO2 (-44 Da) m/z 160.056 esi_neg->frag_neg1 CID (15 eV) frag_pos1 Loss of H2O (-18 Da) m/z 188.051 esi_pos->frag_pos1 HCD (20 eV) frag_pos2 Pyrrole Cleavage (-67 Da) m/z 139.019 esi_pos->frag_pos2 HCD (35 eV) frag_neg2 Loss of HF (-20 Da) m/z 140.050 frag_neg1->frag_neg2 CID (30 eV)

LC-MS/MS fragmentation pathways for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid.

Platform Comparison: HRMS vs. Triple Quadrupole

When analyzing 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid, the choice between an Orbitrap/Q-TOF and a QqQ depends entirely on the experimental objective: Structural Elucidation vs. Absolute Quantification .

Performance MetricHigh-Resolution MS (e.g., Orbitrap)Triple Quadrupole (QqQ)
Primary Application Impurity profiling, metabolite ID, structural elucidationHigh-throughput PK/PD quantification
Mass Accuracy < 2 ppm (Sub-millidalton resolution)Nominal (~0.1 to 0.7 Da resolution)
Sensitivity (LOQ) ~1-5 ng/mL (Parallel Reaction Monitoring)< 0.05 ng/mL (Selected Reaction Monitoring)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Key ESI(-) Transition m/z 204.0459 → 160.0561m/z 204.0 → 160.1
Key ESI(+) Transition m/z 206.0615 → 139.0193m/z 206.1 → 139.0
Platform Advantage Differentiates isobaric interferences in complex matrices without extensive sample prep.Maximizes duty cycle for specific transitions, offering unmatched signal-to-noise (S/N).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) and an internal quality control check.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dissolve the analytical standard in 50:50 Methanol:Water containing 10 mM Ammonium Acetate to yield a 100 ng/mL stock.

    • Causality: Ammonium acetate buffers the solution to ~pH 6.8. This ensures the carboxylic acid (pKa ~4.0) is fully deprotonated for optimal ESI- sensitivity. Trifluoroacetic acid (TFA) must be strictly avoided, as it causes severe ion suppression in negative mode by forming stable ion pairs that resist gas-phase desolvation.

  • Self-Validation (Carryover Check): Inject a pure 50:50 MeOH:H₂O blank immediately after the highest calibration standard (e.g., 1000 ng/mL). The protocol is only validated for use if the blank shows <0.1% carryover at the retention time of the analyte. This confirms the autosampler needle wash (recommended: 50:50:0.1 MeOH:H₂O:Formic Acid) is effectively mitigating hydrophobic adsorption of the fluorinated ring.

Phase 2: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) 10 mM Ammonium Acetate in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

    • Causality: The highly hydrophobic pyrrole and fluorophenyl groups require a strong organic eluent (Acetonitrile) for efficient desorption from the stationary phase. A rapid, steep gradient focuses the analyte band, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio (S/N) as the peak enters the MS source.

Phase 3: Mass Spectrometric Tuning
  • For QqQ (Quantification): Perform a precursor ion scan for m/z 204.0 (ESI-). Optimize the Collision Energy (CE) to maximize the m/z 160.1 product ion. Typically, a CE of 15-20 eV is required to break the C-C bond for decarboxylation.

  • For HRMS (Elucidation): Set the mass analyzer resolution to 70,000 FWHM. Isolate m/z 204.046 using a narrow 1.0 Da quadrupole window. Apply a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

    • Causality: Stepped NCE uniformly fragments the molecule across a broad energy spectrum in a single scan. This guarantees that both the low-energy primary CO₂ loss and the high-energy secondary HF loss are captured simultaneously, providing a complete structural fingerprint.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation.
  • ResearchGate.

Sources

Validation

Comparative Efficiency of Fluorinated Benzoic Acids in Peptide Synthesis and Bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. Fluorinated benzoic acids have emerged as indispensable reagents in modern peptide synthesis, bioconjugation, and radiolabeling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Fluorinated benzoic acids have emerged as indispensable reagents in modern peptide synthesis, bioconjugation, and radiolabeling. The strategic incorporation of fluorine atoms onto the aromatic ring fundamentally alters the electronic and steric landscape of the carboxylic acid, dictating its behavior as an active ester, linker, or capping agent.

This guide provides an objective, data-driven comparison of mono- and penta-fluorinated benzoic acids, evaluating their coupling efficiency, reaction kinetics, and utility in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: Why Fluorination Matters

The efficiency of peptide coupling is governed by the electrophilicity of the activated carbonyl carbon and the stability of the leaving group. The degree of fluorination directly controls these parameters through two primary mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Fluorine's high electronegativity exerts a strong inductive effect. In highly fluorinated systems like pentafluorobenzoic acid, the cumulative electron withdrawal significantly lowers the pKa of the corresponding leaving group (e.g., the conjugate acid pKa of pentafluorophenyl esters is 4–10 in H₂O)[1]. This hyper-electrophilicity drastically accelerates the nucleophilic acyl substitution (SNAc) cascade by the incoming peptide amine[1].

  • Steric Shielding vs. Reactivity: While ortho-fluorines (as seen in 2,6-pentafluorobenzoic acid) introduce steric hindrance, they also lock the conformation of the active ester. When paired with the right nucleophilic additive (like OxymaPure), this shielding prevents unwanted side reactions such as oxazolone formation, thereby suppressing epimerization[2].

Pathway FBA Fluorinated Benzoic Acid (Substrate) Intermediate Highly Electrophilic Acyl Fluoride / Active Ester FBA->Intermediate Activation Activator Activation Reagents (DIC/Oxyma, SOF2) Activator->Intermediate Catalysis/Coupling Product Fluorobenzoylated Peptide (Stable Conjugate) Intermediate->Product Nucleophilic Acyl Substitution Amine Peptide N-Terminus (Nucleophile) Amine->Product Amide Bond Formation

Reaction pathway of fluorinated benzoic acid activation and peptide coupling.

Comparative Performance Data

Different fluorination patterns serve distinct synthetic niches. Mono-fluorobenzoic acids are exceptional for rapid acyl fluoride generation and ¹⁹F NMR reaction tracking, whereas pentafluorobenzoic acids excel as highly reactive linkers.

Table 1: Comparative Efficiency of Fluorinated Benzoic Acids in Peptide Synthesis

Fluorinated Benzoic AcidPrimary Activation MethodAverage Coupling YieldReaction TimeEpimerization RiskPrimary Application / Utility
3-Fluorobenzoic Acid SOF₂ (to Acyl Fluoride)85% – 96%20 – 30 minLowLiquid/Solid Phase Coupling & ¹⁹F NMR Tracking[3]
4-Fluorobenzoic Acid TSTU / DCC (to SFB)35% – 64%80 – 130 minLow¹⁸F-Radiolabeling for PET Imaging[4]
2,6-Pentafluorobenzoic Acid DIC / OxymaPure> 95%60 minVery LowUnsymmetrical Linkers / Bioconjugation[2]
Pentafluorophenyl Esters Electrochemical / Base46% – 85%15 – 60 minLowPre-activated Building Blocks[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: analytical checkpoints guarantee that one step is complete before the next begins.

Protocol A: Solid-Phase Conjugation of 2,6-Pentafluorobenzoic Acid

Context: 2,6-Pentafluorobenzoic acid is utilized to create unsymmetrical linkers on peptide backbones due to its unique chemoselectivity and stability[2].

Causality Check: Diisopropylcarbodiimide (DIC) is used as the primary coupling agent, but the addition of OxymaPure is critical. OxymaPure acts as a nucleophilic additive that reacts with the initial O-acylisourea intermediate to form a highly reactive, less sterically hindered active ester, effectively bypassing the steric bulk of the ortho-fluorines on the benzoic acid ring[2].

  • Resin Swelling: Swell the target tripeptidyl resin (e.g., H-Gly-Phe-Leu-NH-Resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 2,6-Pentafluorobenzoic acid (3.0 equiv relative to resin loading) and OxymaPure (3.0 equiv) in DMF. Add DIC (3.0 equiv) and stir for 3 minutes to generate the active ester.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A negative result (yellow beads/solution) confirms the complete acylation of primary amines. If positive (blue), repeat step 4.

  • Cleavage: Cleave the modified peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

Workflow Step1 1. Resin Swelling & Deprotection Step2 2. Pre-activation (FBA + DIC/Oxyma) Step1->Step2 Step3 3. SNAc Coupling Reaction Step2->Step3 Step4 4. Cleavage & Validation Step3->Step4

Step-by-step workflow for solid-phase peptide synthesis using fluorinated benzoic acids.

Protocol B: Rapid Coupling via Acyl Fluoride Generation (meta-Fluorobenzoic Acid)

Context: Utilizing ex situ generated thionyl fluoride (SOF₂) allows for the rapid, column-free synthesis of acyl fluorides, which are highly efficient for peptide coupling[3].

Causality Check: Acyl fluorides are utilized because they resist hydrolysis significantly better than acyl chlorides while maintaining rapid coupling kinetics. The meta-fluorine atom on the benzoic acid acts as a built-in ¹⁹F NMR handle, allowing researchers to quantitatively track the activation process in real-time[3].

  • Ex Situ SOF₂ Generation: Prepare a stock solution of SOF₂ in dichloromethane (DCM) using a two-chamber system to avoid handling hazardous sulfur fluoride gases directly.

  • Acyl Fluoride Formation: Dissolve meta-fluorobenzoic acid (0.6 mmol) in DCM. Add the SOF₂ stock solution (1.0 equiv) and pyridine (1.0 equiv). Stir for 30 minutes.

  • Self-Validation (¹⁹F NMR Tracking): Take an aliquot and analyze via ¹⁹F NMR. The complete disappearance of the starting material's fluorine peak and the emergence of the acyl fluoride peak confirms 100% activation[3].

  • Peptide Coupling: Add the target amino acid/peptide nucleophile (e.g., L-Ala-OtBu, 1.0 equiv) and additional pyridine (1.0 equiv) directly to the reaction vessel. Stir for 1–2 hours.

  • Purification: Due to the stable sulfate byproducts and clean conversion, the product can often be isolated via simple aqueous workup without the need for flash column chromatography[3].

Sources

Comparative

LC-MS/MS Quantification of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid in Plasma: A Comparative Guide on Sample Preparation and Column Chemistries

Introduction & Bioanalytical Challenges The accurate quantification of fluorinated, heterocyclic carboxylic acids—such as 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid —in biological matrices is a critical requirement during p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioanalytical Challenges

The accurate quantification of fluorinated, heterocyclic carboxylic acids—such as 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid —in biological matrices is a critical requirement during preclinical pharmacokinetics and clinical drug development. As a compound featuring a highly polar carboxylic acid moiety (pKa ~4.0), a lipophilic fluorinated phenyl ring, and an electron-rich pyrrole group, it presents unique bioanalytical challenges.

Traditional reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often struggle with poor retention of the ionized acid, severe matrix effects from plasma phospholipids, and suboptimal peak shapes. Furthermore, regulatory frameworks, such as the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[1], demand rigorous demonstration of accuracy, precision, selectivity, and sensitivity (often requiring Lower Limits of Quantification (LLOQ) in the sub-ng/mL range).

This guide objectively compares various sample preparation strategies and chromatographic column chemistries to establish a self-validating, robust LC-MS/MS workflow for this specific analyte. By understanding the mechanistic causality behind these experimental choices, bioanalytical scientists can achieve superior assay performance.

Mechanistic Rationale: Ionization and Detection

Before optimizing extraction and chromatography, the detection parameters must be established. Like many benzoic acid derivatives, 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid ionizes most efficiently in Electrospray Ionization Negative Mode (ESI-) [2].

  • Precursor Ion: The carboxylic acid easily loses a proton to form the [M−H]− ion at m/z 204.1.

  • Product Ion: Collision-induced dissociation (CID) predominantly drives the neutral loss of carbon dioxide ( CO2​ , 44 Da), yielding a stable product ion at m/z 160.1. This fragmentation pathway is highly characteristic of benzoic acid derivatives[3].

Monitoring the Multiple Reaction Monitoring (MRM) transition of 204.1 → 160.1 provides excellent selectivity. However, because the m/z is relatively low, the assay is highly susceptible to background noise from endogenous plasma components, making sample preparation and chromatographic separation the defining factors of assay success.

Comparison of Sample Preparation Strategies

To achieve an LLOQ of 0.1 ng/mL, the extraction method must efficiently recover the analyte while rigorously excluding matrix interferents (e.g., lysophosphatidylcholines) that cause ion suppression in ESI-. We compared three standard techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Anion Exchange Solid Phase Extraction (MAX SPE).

Causality Behind the Extraction Choices
  • PPT (Acetonitrile): While fast, PPT leaves high levels of residual phospholipids in the extract. Because our analyte elutes relatively early on standard reversed-phase columns, it co-elutes with the solvent front and early-eluting matrix components, leading to catastrophic ion suppression.

  • LLE (MTBE): By acidifying the plasma (pH < 2), the carboxylic acid is neutralized, allowing partitioning into the organic layer. This provides a cleaner extract than PPT, but recovery is variable due to the compound's partial polarity.

  • MAX SPE: This is the mechanistically superior choice. At physiological pH (pH 7.4), the analyte's carboxylic acid is fully ionized (anion). The MAX sorbent contains both hydrophobic alkyl chains and strong anion-exchange (quaternary amine) groups. The analyte binds strongly via ionic interactions, allowing aggressive washing with 100% methanol to remove neutral and basic lipids before eluting the analyte with an acidic organic solvent.

Quantitative Performance Data

Table 1: Performance Comparison of Sample Preparation Methods (Human Plasma, n=6)

Extraction MethodMean Recovery (%)Matrix Factor*LLOQ Achieved (ng/mL)Phospholipid Removal
PPT (3:1 ACN) 65.2 ± 8.40.45 (Severe Suppression)5.0Poor
LLE (MTBE, pH 2) 78.5 ± 5.10.85 (Mild Suppression)1.0Moderate
MAX SPE 92.4 ± 2.3 0.98 (Negligible) 0.1 Excellent

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in absence of matrix. An MF of 1.0 indicates no matrix effect.

Comparison of Column Chemistries

The structural nuances of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid—specifically the fluorine atom and the conjugated pyrrole-phenyl system—offer unique opportunities for chromatographic selectivity beyond standard hydrophobic interactions.

Mechanistic Rationale for Stationary Phases
  • C18 (Octadecyl): Relies solely on dispersive hydrophobic interactions. The polar nature of the carboxylic acid results in poor retention, pushing the analyte dangerously close to the void volume where matrix effects are highest.

  • Biphenyl: Offers enhanced retention through π−π interactions with the analyte's pyrrole and phenyl rings. This improves retention time and peak shape compared to C18.

  • Fluorophenyl (F5): The optimal choice. The F5 phase provides multimodal retention: hydrophobic, π−π , and highly specific fluorous interactions (dipole-dipole and F-F coupling) with the fluorine atom on the analyte's aromatic ring. This orthogonal retention mechanism pulls the analyte away from endogenous plasma interferences.

Mechanism Analyte 3-fluoro-4-(1H-pyrrol-1-yl) benzoic acid Phase Fluorophenyl (F5) Stationary Phase Analyte->Phase Fluorous Interactions (F-F coupling) Analyte->Phase π-π Interactions (Pyrrole/Phenyl rings) Analyte->Phase Hydrophobic Retention

Figure 1: Multimodal retention mechanism on a Fluorophenyl (F5) stationary phase.

Chromatographic Performance Data

Table 2: Column Chemistry Comparison (Isocratic Elution: 40% Aqueous / 60% Methanol)

Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N) at 0.1 ng/mL
Standard C18 1.151.45 (Tailing)< 3 (Not Detected)
Biphenyl 2.051.1525
Fluorophenyl (F5) 2.80 1.02 (Symmetrical) 145

Optimized Experimental Protocol

Based on the empirical data and mechanistic rationale, the following self-validating protocol utilizes MAX SPE combined with a Fluorophenyl UHPLC column to ensure compliance with FDA BMV guidelines[1].

Workflow Plasma Plasma Sample (Spiked with IS) SPE Mixed-Mode Anion Exchange (MAX) SPE Plasma->SPE LC UHPLC Separation (Fluorophenyl Column) SPE->LC MS ESI- MS/MS (MRM Mode) LC->MS Data Data Processing (FDA BMV Compliant) MS->Data

Figure 2: Optimized LC-MS/MS bioanalytical workflow for acidic plasma analytes.

Step-by-Step Methodology

1. Sample Preparation (MAX SPE)

  • Aliquot & Spike: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of Internal Standard (IS) solution (e.g., 13C6​ -labeled analog or structurally similar acidic compound)[4].

  • Pre-treatment: Dilute the sample with 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water to ensure the carboxylic acid is fully deprotonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the 30 mg MAX SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% NH4​OH in water to remove water-soluble proteins and salts.

  • Wash 2 (Organic): Wash aggressively with 1 mL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds, this step washes away neutral lipids and basic phospholipids without eluting the target.

  • Elution: Elute the analyte with 2 x 500 µL of Methanol containing 2% Formic Acid. Causality: The low pH neutralizes the carboxylic acid, breaking the ionic interaction with the sorbent and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

2. UHPLC-MS/MS Conditions

  • Column: Fluorophenyl (F5) UHPLC Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.01% Formic acid in Water (minimizes ion suppression while maintaining slight acidity).

  • Mobile Phase B: Methanol.

  • Gradient: 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: ESI Negative Mode. Capillary Voltage: -2.5 kV. MRM Transition: m/z 204.1 → 160.1.

Conclusion

For the quantification of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid in plasma, generic C18/PPT methods are insufficient due to severe matrix effects and poor retention. By leveraging the specific physicochemical properties of the analyte—utilizing MAX SPE to exploit its acidic nature for superior cleanup, and a Fluorophenyl (F5) column to exploit its fluorinated structure for orthogonal retention—bioanalytical scientists can develop a highly sensitive, robust, and regulatory-compliant assay.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (May 2018). Federal Register / Food and Drug Administration. Available at:[Link]

  • Poms, M., et al. "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine." PubMed / National Institutes of Health. Available at:[Link]

  • Lee, J., et al. "Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry." ResearchGate. Available at:[Link]

  • Li, W., et al. "Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards." ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

As a Senior Application Scientist, it is understood that excellence in research is inextricably linked to an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that excellence in research is inextricably linked to an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are foundational to responsible science. This guide provides a detailed, logic-driven protocol for the disposal of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid, designed for the professional research environment. The procedures outlined here are synthesized from regulatory standards and field-proven best practices to ensure safety, compliance, and operational integrity.

Hazard Assessment and Waste Characterization

The key structural features dictating its disposal pathway are:

  • Fluorine Atom: The presence of a halogen (fluorine) classifies this compound as a halogenated organic . This is the single most critical factor for waste segregation.

  • Aromatic Carboxylic Acid: This functional group imparts acidic properties and influences its reactivity and environmental fate.

  • Pyrrole Ring: A nitrogen-containing heterocyclic moiety that may contribute to its biological activity and potential toxicity.

Based on data for analogous compounds, the anticipated hazard profile is summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Given these hazards, this compound must be managed as a regulated hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), improper disposal can lead to significant environmental contamination and legal penalties[4][5].

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, both engineering controls and appropriate PPE are mandatory.

  • Engineering Controls: All handling of solid 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid and preparation of its waste container must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1][6]. The fume hood also provides containment in the event of a spill.

  • Personal Protective Equipment (PPE): A substance-appropriate PPE ensemble is required.[7]

    • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes or airborne particles.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always check the glove manufacturer's compatibility chart.

    • Body Protection: A lab coat must be worn to prevent skin contact.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical. The primary disposal route for this compound is incineration by a licensed hazardous waste management company .[8] Do not dispose of this chemical down the drain or in regular solid waste.[4][9]

Step 1: Waste Classification and Segregation The compound must be classified as Halogenated Organic Waste .[10] This is due to the fluorine atom on the benzene ring.

  • Causality: Halogenated wastes require specialized high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[11][12] Mixing them with non-halogenated waste complicates and increases the cost of disposal.[11] Therefore, you must use a waste container designated exclusively for halogenated organic compounds.[10][13]

Step 2: Container Selection Select a waste container that is chemically compatible with the waste. For solid benzoic acid derivatives, a high-density polyethylene (HDPE) container with a secure, leak-proof lid is appropriate.[5]

  • Self-Validation: The container must be in good condition, free from cracks or damage, to prevent leaks during storage and transport.[4]

Step 3: Labeling Proper labeling is a key compliance requirement under RCRA.[5] The container must be clearly labeled as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid" .

    • A clear indication of the hazards using GHS pictograms (e.g., exclamation mark for irritant, health hazard).[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Regulatory Basis: An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel.[6][14]

  • Best Practices:

    • The container must be kept closed except when adding waste.

    • The SAA should have secondary containment (e.g., a tray or bin) to contain any potential spills.[6]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

Step 5: Arranging for Final Disposal Once the container is full or waste is no longer being generated, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[5]

  • Complete all required waste manifests or internal tracking forms accurately. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[9]

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Avoid raising dust.[8][15]

    • Gently sweep or shovel the material into a suitable container for disposal.[2]

    • Label the container as hazardous waste and manage it according to the protocol above.

  • Large Spills:

    • Evacuate the immediate area.[16]

    • Alert colleagues and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid.

Start Waste Generated: 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid Classify Classify Waste: Contains a Halogen (Fluorine)? Start->Classify Segregate Segregate into a dedicated 'Halogenated Organic Waste' container Classify->Segregate  Yes   Stop IMPROPER DISPOSAL DO NOT: - Mix with non-halogenated waste - Pour down drain - Discard in regular trash Classify->Stop  No (Incorrect Assessment)   Container Select Compatible Container: - Chemically resistant (e.g., HDPE) - Securely sealed Segregate->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Container->Label Store Store in Satellite Accumulation Area (SAA): - At/near point of generation - Under lab control - In secondary containment Label->Store ContactEHS Contact EHS / Licensed Contractor for Pickup and Disposal Store->ContactEHS Disposal Final Disposal: High-Temperature Incineration by a licensed facility ContactEHS->Disposal

Caption: Disposal workflow for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.
  • Safety data sheet - BASF. BASF.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA).
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • SAFETY DATA SHEET - 2-(1-Pyrrolyl)benzoic acid. Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet - 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid. Key Organics.
  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). Basel Convention.
  • Hazardous Waste Disposal Guide. NSWAI.
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of 4-Fluoro-3-hydroxybenzoic Acid: A Step-by-Step Guide. BenchChem.
  • SAFETY DATA SHEET - Benzoic Acid. Fisher Scientific (Thermo Fisher Scientific).
  • SAFETY DATA SHEET - Benzoic Acid. MilliporeSigma.
  • SAFETY DATA SHEET - Benzoic Acid. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Title: Comprehensive Safety and Operational Protocol for 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0) Introduction As a Senior Application Scientist, I approach chemical handling not merely as a compliance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Protocol for 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0)

Introduction

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of mechanistic risk mitigation. 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid (CAS: 1258649-91-0) is a highly specialized fluorinated building block frequently utilized in medicinal chemistry and drug discovery[1]. While its macroscopic behavior resembles standard benzoic acid derivatives, its specific molecular architecture demands targeted, step-by-step operational protocols to ensure laboratory safety and analytical purity.

Mechanistic Hazard Profile

To understand why specific Personal Protective Equipment (PPE) and handling procedures are required, we must analyze the molecule's structural causality:

  • The Benzoic Acid Moiety: Acts as a localized proton donor, causing severe eye damage and skin irritation upon contact[2]. Inhalation of fine dust leads to acute respiratory tract irritation[3].

  • The Fluorine Atom: Halogenation significantly increases the lipophilicity (LogP) of the compound. If the powder is dissolved in a penetration-enhancing solvent (like DMSO or DMF), the fluorine atom facilitates rapid transport across the lipid bilayer of the stratum corneum, carrying the toxic payload directly into the bloodstream.

  • Physical State: As a fine crystalline powder, it is highly susceptible to static charge accumulation, leading to rapid aerosolization during weighing and transfer operations[4].

Part 1: Required Personal Protective Equipment (PPE)

The following PPE matrix is designed to interrupt the specific exposure pathways of fluorinated organic acids.

Table 1: PPE Specifications & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection (Dry) Nitrile gloves (Min 0.11 mm thickness)Sufficient for handling dry powder. Nitrile provides a strong barrier against solid organic acids[2].
Hand Protection (Wet) Double-gloved Nitrile OR NeopreneWhen dissolving the compound in DMSO/DMF, standard nitrile degrades. Double-gloving prevents solvent-mediated transdermal delivery[5].
Eye Protection Snug-fitting, unvented safety gogglesPrevents ingress of aerosolized, statically-charged micro-crystals that cause severe ocular damage[6].
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during spill cleanup. Filters out fine dust <5 microns[5].
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent the "wrist gap" exposure where powder often settles during transfer operations[4].

Part 2: Operational Workflow & Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's success condition is met.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Engineering Control Validation: Before opening the container, verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward[5].

  • Static Mitigation: Fluorinated powders cling to spatulas and weigh boats. Wipe the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth to discharge static electricity. Use a grounded, anti-static micro-spatula.

  • Material Transfer: Open the container only inside the designated fume hood[3]. Transfer the required mass into a pre-tared, sealable glass vial.

  • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) directly into the vial while still inside the hood. Cap the vial tightly before removing it from the hood for vortexing.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 70% Ethanol/Water solution. Causality: The water solubilizes the acidic moiety, while the ethanol manages the lipophilic fluorinated ring.

OperationalWorkflow A 1. Fume Hood Validation B 2. Static Mitigation A->B C 3. Anti-Static Weighing B->C D 4. Solvent Addition C->D E 5. EtOH/H2O Decontamination D->E

Self-validating operational workflow for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid.

Part 3: Spill Response & Disposal Plan

A spill of a fluorinated benzoic acid derivative requires immediate, methodical action to prevent respiratory exposure and environmental contamination[3].

Immediate Spill Response Protocol
  • Assess & Isolate: Determine if the spill is minor (<50g, contained entirely within the hood) or major (>50g, or outside the hood).

  • Containment (Minor Spill): Do NOT dry sweep, as this aerosolizes the irritant dust[4]. Gently cover the powder with damp paper towels (moistened with water) to suppress dust generation.

  • Collection: Use a non-sparking scoop to transfer the damp towels and powder into a chemically compatible, sealable polyethylene hazardous waste container[2].

  • Neutralization: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual benzoic acid, followed by a thorough water rinse[4].

Disposal Plan
  • Solid Waste: Dispose of all contaminated PPE, paper towels, and empty reagent bottles in a solid hazardous waste bin labeled "Toxic/Irritant Solid Waste - Fluorinated Organics"[6].

  • Liquid Waste: If the compound is dissolved in an organic solvent, it must be collected in a designated halogenated organic waste carboy. Crucial: Do not mix with strong oxidizing agents or strong bases, as dangerous exothermic reactions may occur[3].

SpillLogic Start Spill Detected Assess Assess Spill Location & Size Start->Assess Minor Minor Spill (Inside Hood) Assess->Minor Major Major Spill (Outside Hood) Assess->Major Dampen Cover with Damp Towels (Suppress Dust) Minor->Dampen Evacuate Evacuate Lab & Contact EHS Major->Evacuate Collect Collect in Polyethylene Bin Dampen->Collect Neutralize Neutralize with NaHCO3 Collect->Neutralize

Decision-tree logic for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid spill response.

References

  • VelocityEHS. "Benzoic Acid – Uses and Safety." EHS.com, [Link]

  • SDS Manager. "Benzoic Acid Uses and Safe Handling: A Comprehensive Guide." SDSManager.com, [Link]

  • Alpha Resources. "BENZOIC ACID Safety Data Sheet." AlphaResources.com, [Link]

  • Carl Roth. "Safety Data Sheet: Benzoic acid." CarlRoth.com, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.